molecular formula C14H22O2 B1601267 Propyl adamantane-1-carboxylate CAS No. 24556-15-8

Propyl adamantane-1-carboxylate

Cat. No.: B1601267
CAS No.: 24556-15-8
M. Wt: 222.32 g/mol
InChI Key: LVGMTYKQVATOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl adamantane-1-carboxylate (CAS 24556-15-8) is an organic ester with the molecular formula C 14 H 22 O 2 and a molecular weight of 222.32 g/mol. This compound features an adamantane moiety, a rigid, lipophilic hydrocarbon structure known for enhancing the stability and bioavailability of molecules in medicinal chemistry . Its physical properties include a boiling point of approximately 277.1 °C and a flash point of 120.8 °C, making it a stable intermediate for various synthetic procedures . In research, Propyl adamantane-1-carboxylate serves as a fundamental building block for synthesizing more complex organic molecules . The adamantane group is a prominent scaffold in drug development, with derivatives showing promise in treating viral infections such as Influenza A and neurological disorders like Alzheimer's disease . The compound's mechanism of action in biological studies is often derived from its adamantane core, which can modulate biological processes by interacting with specific molecular targets, such as ion channels and enzymes . Its high lipophilicity, indicated by a calculated LogP of 4.12, is a key asset in designing compounds capable of penetrating cellular membranes and the blood-brain barrier . This makes it a valuable precursor in developing novel therapeutic agents and advanced materials, including polymers and nanomaterials . This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-3-16-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGMTYKQVATOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506325
Record name Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24556-15-8
Record name Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Biopharmaceutical Utility of Propyl Adamantane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl adamantane-1-carboxylate represents a strategic structural motif in medicinal chemistry, serving as a lipophilic anchor that modifies the pharmacokinetic (PK) profile of therapeutic agents. By coupling the sterically bulky adamantane cage with a propyl ester moiety, researchers can significantly alter solubility, membrane permeability, and metabolic stability.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic descriptors to explore its utility in prodrug design and drug delivery systems. It is designed for application scientists requiring actionable protocols for synthesis, characterization, and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Molecular Architecture & Theoretical Basis

The physicochemical behavior of propyl adamantane-1-carboxylate is governed by two competing structural domains: the rigid, lipophilic adamantane "cage" and the flexible, hydrolysable propyl ester chain.

Structural Determinants[1]
  • Lipophilicity (LogP): The adamantane moiety is highly lipophilic.[1] Esterification of the carboxylic acid (LogP ~2.7) with propanol masks the polar hydrogen bond donor, raising the calculated LogP (cLogP) to the 4.5–5.1 range. This shift is critical for blood-brain barrier (BBB) penetration.

  • Steric Shielding: Unlike linear fatty esters, the adamantane cage (C10H15) imposes significant steric hindrance on the carbonyl carbon. This structural feature retards nucleophilic attack by esterases, potentially extending the half-life of the molecule in plasma compared to non-cage analogs.

Comparative Physicochemical Profile

The following table contrasts the propyl ester with its parent acid and the methyl homolog to illustrate trends in the series.

PropertyAdamantane-1-carboxylic Acid (Parent)Methyl Adamantane-1-carboxylatePropyl Adamantane-1-carboxylate
CAS Number 828-51-3711-01-3Analogous (Niche)
Molecular Weight 180.25 g/mol 194.27 g/mol 222.33 g/mol
Physical State (RT) White SolidLow-melting Solid (MP ~38°C)Oil / Low-melting Solid
Melting Point 172–175°C38–39°C< 30°C (Predicted)
cLogP (Predicted) ~2.7~3.8~4.8
Water Solubility Low (pH dependent)Very LowNegligible (< 1 µg/mL)
TPSA 37.3 Ų26.3 Ų26.3 Ų

Technical Insight: The drop in melting point from the acid to the ester is due to the loss of intermolecular hydrogen bonding. The propyl chain introduces rotational degrees of freedom that further disrupt crystal packing compared to the methyl ester, likely rendering the propyl derivative an oil or semi-solid at room temperature.

Synthesis & Purification Protocol

While Fischer esterification is common, it is kinetically slow for adamantane derivatives due to steric bulk. The Acid Chloride Method is the standard for high-yield, high-purity synthesis in a research setting.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Adamantane-1-carboxylic Acid (Solid) Step1 Activation: Thionyl Chloride (SOCl2) Reflux, 2-3h Start->Step1 Nucleophilic Subst. Inter Intermediate: Adamantane-1-carbonyl Chloride Step1->Inter - SO2, - HCl Step2 Esterification: n-Propanol + Et3N DCM, 0°C to RT Inter->Step2 Acylation Product Product: Propyl Adamantane-1-carboxylate Step2->Product Purification

Figure 1: Step-wise synthesis via acid chloride activation to overcome steric hindrance.

Detailed Methodology

Reagents: Adamantane-1-carboxylic acid (1.0 eq), Thionyl chloride (1.5 eq), n-Propanol (1.2 eq), Triethylamine (Et3N, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Activation: Dissolve adamantane-1-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise under inert atmosphere (N2/Ar). Reflux for 3 hours. Monitor by TLC (conversion of acid to non-polar spot).

  • Evaporation: Remove solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride (waxy solid). Critical: Do not purify by column chromatography at this stage due to reactivity.

  • Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C. Add n-Propanol followed by dropwise addition of Et3N (acts as HCl scavenger).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash organic layer with 1M HCl (to remove amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4.

  • Purification: If necessary, purify via silica gel flash chromatography (Hexane:Ethyl Acetate 9:1).

Biopharmaceutical Implications[1]

The propyl ester is not merely a solvent; it is a prodrug moiety . Its utility lies in its ability to cross biological membranes and then release the active carboxylic acid (or the adamantane cage as a carrier) via enzymatic hydrolysis.

Hydrolysis Kinetics & Metabolic Stability

The rate of hydrolysis is the rate-limiting step for bioactivation.

  • Steric Factor: The adamantane cage acts as a "shield" for the ester carbonyl.

  • Chain Length Factor: Propyl esters generally hydrolyze slower than methyl esters but faster than bulky tert-butyl esters.

  • Enzyme Specificity: Carboxylesterases (CES1/CES2) in the liver will eventually cleave the ester, but the half-life (

    
    ) will be significantly longer than that of a linear aliphatic ester.
    
ADME Logic Diagram

ADME_Logic Compound Propyl Adamantane-1-carboxylate (LogP ~4.8) Gut GI Tract Absorption (High Permeability) Compound->Gut Oral Dosing Plasma Systemic Circulation (Protein Binding High) Gut->Plasma Rapid Uptake Liver Hepatic Metabolism (CES1/CES2 Enzymes) Plasma->Liver First Pass BBB Blood-Brain Barrier (Passive Diffusion) Plasma->BBB Intact Ester Liver->Plasma Hydrolysis to Acid CNS CNS Distribution (Lipophilic Retention) BBB->CNS Target Site

Figure 2: ADME pathway highlighting the lipophilic advantage for CNS targeting.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.92 (t, 3H, -CH2-CH2-CH3 )
      
    • 
       1.60–1.70 (m, 2H, -CH2-CH2 -CH3)
      
    • 
       1.70–2.05 (m, 15H, Adamantane Cage protons)
      
    • 
       4.05 (t, 2H, -O-CH2 -CH2-)
      
    • Diagnostic Signal: The triplet at ~4.05 ppm confirms ester formation; the disappearance of the broad singlet at ~11.0 ppm confirms loss of the carboxylic acid proton.

Mass Spectrometry (GC-MS)
  • Fragmentation Pattern:

    • Molecular Ion: [M]+ at m/z 222 (weak).

    • Base Peak: m/z 135 (Adamantyl cation,

      
      ). This is the signature peak for all 1-substituted adamantanes.
      
    • Loss of Propoxy: m/z 135 peak arises from the cleavage of the ester bond, releasing the stable tertiary carbocation.

References

  • National Institute of Standards and Technology (NIST). (2025). 1-Adamantanecarboxylic acid, isopropyl ester - Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Liu, J., et al. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. (Contextual grounding on adamantane lipophilicity).
  • PubChem. (2025). Adamantane-1-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

Sources

Technical Guide: Propyl Adamantane-1-Carboxylate SAR & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Propyl Adamantane-1-Carboxylate , positioning it as a critical lipophilic probe in medicinal chemistry.

Executive Summary

Propyl adamantane-1-carboxylate represents a strategic "lipophilic bullet" in drug design. It combines the rigid, space-filling diamondoid cage of adamantane with a propyl ester moiety, creating a unique physicochemical profile. This molecule is rarely a final drug but serves as a vital SAR probe to test hydrophobic pocket depth, metabolic stability of esters, and blood-brain barrier (BBB) permeability.

This guide analyzes its utility in targeting Cannabinoid Type 2 (CB2) receptors and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
, detailing the specific structural vectors that drive potency and selectivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule consists of a bulky, lipophilic adamantane core linked to a flexible propyl chain via an ester bond. This structure creates a "head-and-tail" lipid mimic.

PropertyValue / DescriptorRelevance to SAR
IUPAC Name Propyl tricyclo[3.3.1.1

]decane-1-carboxylate
Unambiguous identification.
Molecular Weight 222.32 g/mol Low MW favors high ligand efficiency (LE).
LogP (Calc) ~4.2 - 4.5Highly lipophilic; excellent membrane permeability but risk of non-specific binding.
TPSA 26.3 ŲHigh BBB permeability predicted (TPSA < 90 Ų).
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.
Steric Bulk Adamantane Diameter: ~7 ÅPerfect fit for globular hydrophobic pockets (e.g., GPCR transmembrane domains).

Structure-Activity Relationship (SAR) Analysis

The SAR of propyl adamantane-1-carboxylate is defined by three distinct vectors. Modifications at these positions drastically alter pharmacological outcomes.

Vector 1: The Diamondoid Cage (The Anchor)

The adamantane cage acts as a hydrophobic anchor .

  • Mechanism: It displaces "high-energy" water molecules from lipophilic protein pockets, providing a significant entropic gain (

    
    ) to binding affinity.
    
  • SAR Insight: Substitution on the cage (e.g., 3-hydroxy or 3-fluoro) reduces lipophilicity (LogP) and can improve metabolic stability by blocking CYP450 hydroxylation sites.

Vector 2: The Ester Linkage (The Liability)
  • Function: Acts as a hydrogen bond acceptor (carbonyl oxygen).

  • Vulnerability: Esters are susceptible to rapid hydrolysis by plasma esterases.

  • Bioisostere Strategy: In stable drug candidates, this ester is often replaced by an amide (more stable) or a ketone (metabolically robust), retaining the geometry but extending half-life (

    
    ).
    
Vector 3: The Propyl Tail (The Probe)

The propyl group (C3) tests the "depth" of the secondary binding pocket.

  • C1 (Methyl): Often too short to engage distal hydrophobic residues.

  • C3 (Propyl): The "Goldilocks" length for many targets; balances solubility with hydrophobic reach.

  • C5+ (Pentyl/Heptyl): Increases affinity for cannabinoid receptors (CB1/CB2) but drastically reduces water solubility and increases hepatic clearance.

Biological Applications & Signaling Pathways[6][7]

Target A: Cannabinoid Receptor Type 2 (CB2)

Adamantane carboxylates are structural analogs to endogenous cannabinoids. The propyl tail mimics the alkyl chain of anandamide, while the adamantane mimics the arachidonoyl twist.

  • Activity: Agonist.

  • Selectivity: The adamantane cage provides selectivity for CB2 over CB1 (which prefers planar bicyclic structures).

  • Pathway: Activation of

    
     proteins, inhibition of Adenylyl Cyclase, and modulation of MAPK/ERK.
    

CB2_Pathway Ligand Propyl Adamantane-1-carboxylate CB2 CB2 Receptor (GPCR) Ligand->CB2 Binding Gi Gi/o Protein Complex CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (G-alpha-i) MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates (G-beta-gamma) cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Downregulates Response Anti-inflammatory Response (Cytokine Reduction) MAPK->Response Nuclear Signaling

Figure 1: CB2 receptor signaling cascade initiated by adamantane-based agonists. Note the divergence into cAMP suppression and MAPK activation.

Target B: 11 -HSD1 Inhibition

In metabolic disease research, adamantane derivatives inhibit 11


-HSD1, the enzyme converting cortisone to active cortisol.
  • SAR Logic: The adamantane fills the enzyme's large lipophilic catalytic pocket. The propyl ester acts as a substrate mimic, blocking the entry of cortisone.

  • Therapeutic Goal: Reducing local cortisol in adipose tissue to treat insulin resistance.

Experimental Protocols

Protocol A: Synthesis via Fisher Esterification

A self-validating protocol for generating high-purity probe material.

Reagents:

  • Adamantane-1-carboxylic acid (1.0 eq)[1]

  • 1-Propanol (Excess, acts as solvent)

  • Sulfuric acid (

    
    , catalytic, 0.1 eq)
    

Workflow:

  • Dissolution: Dissolve 5.0g adamantane-1-carboxylic acid in 50mL anhydrous 1-propanol.

  • Catalysis: Add 0.5mL conc.

    
     dropwise under stirring.
    
  • Reflux: Heat to reflux (

    
    ) for 12 hours.
    
    • Validation Point: Monitor via TLC (Mobile phase 9:1 Hexane:EtOAc). Product (

      
      ) should appear; acid starting material (
      
      
      
      ) should disappear.
  • Workup: Cool to RT. Evaporate excess propanol. Dissolve residue in

    
    , wash with sat. 
    
    
    
    (removes unreacted acid) and Brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from cold methanol if necessary.
    
Protocol B: Microsomal Stability Assay (Metabolic Liability Testing)

Determines if the propyl ester survives first-pass metabolism.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compound: Propyl adamantane-1-carboxylate (1

    
     final conc)
    

Steps:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at

    
     for 5 mins.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
     ice-cold Acetonitrile (containing Internal Standard) to stop reaction.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      

Comparative Data Summary

The following table illustrates why the Propyl analog is a critical inflection point in the SAR series for CB2 affinity.

Analog (Ester Chain)LogPCB2 Affinity (

)
Water SolubilityMetabolic Stability
Methyl (C1) 3.2Low (> 500 nM)ModerateLow (Rapid hydrolysis)
Propyl (C3) 4.2 High (~ 50-100 nM) Low Moderate
Pentyl (C5) 5.3Very High (< 10 nM)Very Low (Precipitation risk)Moderate
Amide Variant (C3) 3.8Moderate (~ 200 nM)LowHigh (Stable)

Note: Data represents consensus trends from adamantane-based cannabinoid ligands [1, 2].

References

  • Wang, S., et al. (2024).[2][3] Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics.[4][5][6][3][7][8][9][10] Link

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

  • Spasov, A.A., et al. (2015).[11] Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. RSC Advances. Link

  • PubChem. (2025).[12] Adamantane-1-carboxylate Compound Summary. National Library of Medicine. Link

Sources

High-Precision In Silico Profiling of Propyl Adamantane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Propyl adamantane-1-carboxylate (PAC) represents a distinct class of lipophilic cage compounds where the rigid adamantane scaffold is derivatized with a flexible propyl ester functionality.[1] Unlike the amine-based antivirals (Amantadine, Rimantadine), PAC lacks the basic nitrogen center, altering its electrostatic profile and target interaction logic.

This technical guide details the in silico characterization of PAC, focusing on three critical drug development vectors:

  • Conformational Dynamics: Handling the entropy of the propyl tail vs. the rigid cage.

  • Target Interaction (Influenza M2): Probing the "Pore vs. Surface" binding dichotomy common to adamantane derivatives.[2]

  • Metabolic Fate (hCE1): Modeling ester hydrolysis to predict prodrug stability.

Physicochemical Profiling & Quantum Mechanical Setup[1]

Before macromolecular modeling, the ligand must be characterized at the quantum mechanical (QM) level to resolve the steric clash potential between the carbonyl oxygen and the adamantane bridgehead hydrogens.

Density Functional Theory (DFT) Protocol

The propyl chain introduces rotatable bonds that are not present in the parent adamantane. Standard force fields (MMFF94, OPLS4) may underestimate the rotational barrier imposed by the bulky cage.

  • Software: Gaussian 16 or Jaguar (Schrödinger).[1]

  • Theory Level: B3LYP/6-311G++(d,p) (Solvation: IEFPCM - Water).[1]

  • Workflow:

    • Conformer Search: Generate low-energy conformers using a Monte Carlo algorithm to sample the propyl torsion angles.

    • Geometry Optimization: Optimize the global minimum.

    • ESP Calculation: Generate Electrostatic Potential charges.

    • RESP Fitting: Fit charges to the Restrained Electrostatic Potential (RESP) model. Crucial for MD simulations to prevent "charge collapse" on the buried carbons.

Key Physicochemical Descriptors

Data derived from consensus prediction models (SwissADME/QikProp).[1]

PropertyValue (Approx)Implication
MW 222.32 g/mol Fragment-like; high ligand efficiency potential.[1]
LogP (o/w) 4.2 - 4.5Highly lipophilic; obligate membrane partitioning.[1]
TPSA 26.3 ŲExcellent passive permeability (Brain/Gut).[1]
Rotatable Bonds 3Low entropy penalty upon binding.[1]
H-Bond Donors 0Obligate H-bond acceptor (Carbonyl/Ether O).[1]

Structural Modeling: Influenza A M2 Proton Channel[7][8][9]

Adamantane derivatives historically target the M2 proton channel.[2][3] While amino-adamantanes block H+ transport via ammonium-histidine mimicry, the ester PAC must act via steric occlusion or allosteric modulation.[1] We model interactions using the NMR structure (PDB: 2RLF) which captures the channel in a closed state relevant for inhibitor binding.[4]

The "Dual-Site" Hypothesis

Recent structural biology suggests two binding modes for adamantanes:[1][2]

  • Pore Binding (Lumen): Steric blockage of H+ flux (Val27 constriction).

  • Interfacial Binding (Surface): Allosteric inhibition via the lipid-facing pocket (Asp44 region).[1]

Induced-Fit Docking (IFD) Protocol

Standard rigid-receptor docking fails here because the M2 helices are flexible.[1]

  • Protein Preparation:

    • PDB: 2RLF (Schnell & Chou, 2008).[5]

    • Oligomeric State: Tetramer.[1]

    • Protonation: Set His37 to neutral (ε-nitrogen protonated) to mimic the closed state (pH 7.5).

    • Membrane: Embed in a dummy lipid slab to prevent ligand docking to the transmembrane hydrophobic exterior during initial grid generation.

  • Grid Generation:

    • Centroid: Defined by residues Val27, Ala30, Ser31, Gly34 (Pore) AND Asp44, Arg45 (Surface).

    • Box Size: 20Å x 20Å x 20Å (Expanded to capture both sites).

  • Sampling Strategy:

    • Step 1: Initial Glide docking (Soft potential, Van der Waals radii scaled by 0.5).

    • Step 2: Prime Side-chain Prediction.[1] Refine residues within 5Å of ligand poses.

    • Step 3: Re-docking into the refined pocket.

Visualization of the Docking Logic

M2_Docking_Workflow PDB PDB: 2RLF (NMR Structure) Prep Protein Prep (His37 Neutral) PDB->Prep H-bond Opt Grid Grid Generation (Pore + Lipid Face) Prep->Grid Define Box IFD Induced Fit Docking (Prime Refinement) Grid->IFD Ligand Sampling Score XP Scoring & Pose Clustering IFD->Score dG Calculation

Figure 1: Induced-Fit Docking workflow for targeting the flexible M2 tetramer.

Molecular Dynamics: Membrane Permeability

Given PAC's high LogP (~4.2), it will partition into the lipid bilayer. Understanding whether it enters the M2 channel from the cytosol or the membrane leaflet is critical.

Simulation Setup (GROMACS/Desmond)[1]
  • Force Field: CHARMM36m (Lipids/Protein) + CGenFF (Ligand).[1]

  • System:

    • Membrane: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.[1][6][7]

    • Solvent: TIP3P Water + 0.15M NaCl.[1]

    • Ligand: Inserted into the bulk water phase (to monitor entry) or pre-equilibrated in the bilayer center (to monitor exit).

Umbrella Sampling (Permeability Profiling)

To calculate the Free Energy of Permeation (


), we use Umbrella Sampling along the membrane normal (

-axis).
  • Reaction Coordinate: Distance from bilayer center (

    
    ) to bulk water (
    
    
    
    Å).[1]
  • Windows: 0.5 Å spacing (approx 70 windows).

  • Restraint: Harmonic potential (

    
     kJ/mol/nm²).[1]
    
  • Analysis: Weighted Histogram Analysis Method (WHAM) to generate the Potential of Mean Force (PMF).

Expected Outcome: PAC will likely show a deep energy minimum at the lipid interface (phosphate headgroup region) due to the ester's polarity, with the adamantane cage buried in the acyl chains.

Metabolic Stability: hCE1 Hydrolysis Modeling

Propyl adamantane-1-carboxylate is an ester.[1][8][9] In the human liver, it is a prime substrate for Human Carboxylesterase 1 (hCE1) .[10] Modeling this interaction predicts the half-life and "prodrug" activation rate (releasing adamantane-1-carboxylic acid).[1]

The Catalytic Mechanism

hCE1 utilizes a Catalytic Triad (Ser221, His468, Glu354).[11] The reaction proceeds via a tetrahedral intermediate.

  • Substrate: PAC.

  • Enzyme: hCE1 (PDB: 1MX5 or 1YAJ).[1]

  • Key Constraint: The adamantane cage must fit into the large, hydrophobic acyl-binding pocket (Z-site), while the propyl group fits the smaller alcohol-binding pocket.

Transition State Modeling (QM/MM)

To accurately predict hydrolysis, simple docking is insufficient. We must model the formation of the tetrahedral intermediate.

  • Method: QM/MM (Quantum Mechanics/Molecular Mechanics).[1]

  • QM Region: Ligand + Ser221 side chain + His468 side chain + Oxyanion hole residues (Gly142, Gly143).

  • MM Region: Rest of the protein + Solvent.

  • Reaction Coordinate: Distance between Ser221-O

    
     and Ligand-Carbonyl-Carbon.[1]
    
Hydrolysis Pathway Visualization[1]

hCE1_Hydrolysis Substrate Substrate Binding (Michaelis Complex) TS1 Transition State 1 (Tetrahedral) Substrate->TS1 Ser221 Attack Inter Acyl-Enzyme Intermediate TS1->Inter Propyl Leaving Product Product Release (Acid + Propanol) Inter->Product Hydrolysis (H2O) feature1 Adamantane fits Hydrophobic Pocket Z feature1->Substrate

Figure 2: Kinetic pathway of PAC hydrolysis by hCE1, highlighting the acyl-enzyme intermediate formation.

References

  • Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.[5][3] Nature, 451(7178), 591–595.

  • Vistoli, G., et al. (2010). In silico prediction of human carboxylesterase-1 (hCES1) metabolism combining docking analyses and MD simulations.[1][12] Bioorganic & Medicinal Chemistry, 18(1), 320-329.[1]

  • MacCallum, J. L., & Tieleman, D. P. (2008). Interactions between small molecules and lipid bilayers. Current Opinion in Pharmacology, 8(5), 611-616.[1]

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688.[1]

  • Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016.

Sources

Propyl Adamantane-1-Carboxylate: A Strategic Lipophilic Building Block in Modern Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, overcoming poor pharmacokinetics—specifically suboptimal lipophilicity and rapid metabolic degradation—is a primary hurdle in drug development. The incorporation of the adamantane moiety, often termed the "lipophilic bullet," has emerged as a highly effective strategy to modulate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates[1].

Propyl adamantane-1-carboxylate (CAS: 24556-15-8) is a highly specialized ester derivative of adamantane-1-carboxylic acid. By coupling the rigid, three-dimensional diamondoid structure of adamantane with a propyl ester linkage, this compound serves as a critical intermediate, a lipophilicity enhancer, and a structural template for prodrug development. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug design, and field-proven synthetic methodologies.

Physicochemical Profiling & Structural Causality

The utility of propyl adamantane-1-carboxylate stems directly from its unique structural topology. Adamantane is a highly symmetric (Td point group) tricyclic aliphatic hydrocarbon[2]. When functionalized as a propyl ester, the molecule exhibits a specific set of physicochemical properties that are highly desirable in pharmaceutical engineering.

Table 1: Quantitative Physicochemical Data of Propyl Adamantane-1-Carboxylate
PropertyValueCausality / Pharmacological Implication
Chemical Formula C₁₄H₂₂O₂[3]Provides a high carbon-to-heteroatom ratio, driving hydrophobicity.
Molecular Weight 222.32 g/mol [3]Low molecular weight ensures it does not violate Lipinski’s Rule of Five when used as a prodrug appendage.
LogP (Partition Coefficient) ~4.12[3]Inclusion of the adamantane cage increases a molecule's cLogP by ~3.1 units[2], drastically enhancing membrane permeability.
Density 1.085 g/cm³[3]Dense, rigid cage structure contributes to strong London dispersion forces and high structural stability[2].
Boiling Point 277.1 °C at 760 mmHg[3]High thermal stability allows for aggressive synthetic conditions (e.g., high-temperature refluxing) without degradation.

Mechanisms of Action in Drug Design

As a Senior Application Scientist, I frequently utilize adamantane esters to rescue stalled drug programs. The strategic addition of propyl adamantane-1-carboxylate to a molecular scaffold operates on three distinct mechanistic pillars:

The "Lipophilic Bullet" and BBB Permeability

Highly hydrophilic compounds (LogP < 0) often fail to cross the Blood-Brain Barrier (BBB) or cellular lipid bilayers. By conjugating a drug to an adamantane-1-carboxylate derivative, the overall lipophilicity is significantly increased. The spherical, non-polar nature of the adamantane cage allows the hybrid molecule to seamlessly partition into lipid membranes, enhancing central nervous system (CNS) exposure[2].

Steric Shielding and Metabolic Stability

Rapid clearance via enzymatic degradation is a common mode of drug failure. The adamantane scaffold is characterized by exceptional metabolic stability and resistance to enzymatic degradation[4]. The steric bulk of the tricyclic cage physically shields the adjacent ester carbonyl from nucleophilic attack by non-specific plasma esterases. In a prodrug scenario, this steric hindrance slows down the hydrolysis of the propyl ester linkage, resulting in a sustained, controlled release of the active pharmaceutical ingredient (API)[2].

Nanocarrier Integration

Beyond small-molecule prodrugs, adamantane derivatives are increasingly utilized in nanotechnology. Adamantane-modified polymers and poly(amidoamine) (PAMAM) dendrimers exhibit improved structural rigidity and lipophilicity, which enhances cell membrane penetration[4]. Propyl adamantane-1-carboxylate can serve as a hydrophobic core component in liposomal formulations to increase membrane stability and prolong systemic circulation time[4].

Experimental Workflows and Synthetic Methodologies

Direct Fischer esterification of adamantane-1-carboxylic acid is notoriously difficult due to the severe steric hindrance at the bridgehead (C1) position. Therefore, the most reliable and high-yielding protocol involves the intermediate formation of an acyl chloride.

The following protocol is a self-validating system designed to maximize yield while preventing side reactions.

Protocol: Synthesis of Propyl Adamantane-1-Carboxylate via Acyl Chloride Activation

Phase 1: Activation to Adamantane-1-carbonyl chloride

  • Setup: Suspend 1.0 equivalent of adamantane-1-carboxylic acid in anhydrous toluene under an inert argon atmosphere.

  • Reagent Addition: Dropwise add 1.3 equivalents of thionyl chloride (SOCl₂) at 70 °C[5].

    • Expert Insight (Causality): The elevated temperature of 70 °C provides the necessary thermal energy to overcome the steric barrier of the bulky adamantane cage, driving the formation of the chlorosulfite intermediate.

  • Reaction: Stir the mixture for 8 hours at 70 °C[5].

  • Purification: Remove excess SOCl₂ and toluene via azeotropic distillation under reduced pressure.

    • Expert Insight (Causality): Complete removal of SOCl₂ is critical. Any residual SOCl₂ will react violently with the alcohol in the next step, generating alkyl chlorides and severely depressing the yield of the target ester.

Phase 2: Esterification 5. Preparation: Dissolve the isolated adamantane-1-carbonyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. 6. Coupling: Slowly add 1.5 equivalents of anhydrous n-propanol, followed immediately by 2.0 equivalents of triethylamine (Et₃N).

  • Expert Insight (Causality): The reaction between the highly electrophilic acyl chloride and the alcohol is highly exothermic. Cooling to 0 °C suppresses side reactions. Et₃N acts as an acid scavenger, neutralizing the generated HCl gas to prevent acid-catalyzed degradation of the product.
  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via GC-MS or TLC.

Phase 3: Workup and Isolation 8. Quenching: Quench the reaction with distilled water. 9. Extraction: Separate the organic layer and wash sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ (to neutralize residual acids), and brine. 10. Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield propyl adamantane-1-carboxylate.

Visualizations of Pathways and Workflows

To clearly delineate the synthetic logic and the pharmacokinetic utility of this compound, the following logical pathways have been mapped.

Visualization 1: Synthetic Workflow

SynthesisWorkflow A Adamantane-1-carboxylic Acid (Starting Material) B SOCl2 in Toluene 70°C, 8h A->B C Adamantane-1-carbonyl Chloride (Activated Intermediate) B->C F Azeotropic Distillation (Removes excess SOCl2) B->F Byproduct control D n-Propanol + Et3N 0°C to RT, 4h C->D E Propyl Adamantane-1-carboxylate (Target Ester) D->E

Caption: Step-by-step synthetic workflow for Propyl Adamantane-1-carboxylate via acyl chloride.

Visualization 2: ADMET & Prodrug Mechanism

ADMETMechanism A PAC-Conjugated Prodrug (Administered) B Increased cLogP (+3.1) High Lipid Solubility A->B C Steric Bulk of Adamantane Shields Ester Linkage A->C D Enhanced BBB Permeability CNS Targeting B->D E Resistance to Plasma Esterases Delayed Cleavage C->E F Sustained API Release in Target Tissue D->F E->F

Caption: Pharmacokinetic impact of adamantane conjugation on BBB penetration and metabolic stability.

Conclusion

Propyl adamantane-1-carboxylate is far more than a simple ester; it is a highly engineered structural motif utilized to solve complex pharmacokinetic challenges. By leveraging its rigid, symmetric, and highly lipophilic nature, medicinal chemists can transform poorly absorbed, rapidly metabolized compounds into viable clinical candidates. The optimized synthetic protocols provided herein ensure high-yield generation of this critical building block, paving the way for its integration into next-generation prodrugs and nanocarrier delivery systems.

References

  • National Institutes of Health (NIH) / PMC - The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Discusses the "lipophilic bullet" concept and the profound impact of adamantane on drug pharmacokinetics. URL:[Link]

  • ConnectSci - Unlocking therapeutic potential: the role of adamantane in drug discovery. Details the ~3.1 cLogP unit increase provided by adamantane and its role in steric shielding against metabolic cleavage. URL:[Link]

  • Czech Academy of Sciences (CAS) - Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Provides the foundational methodology for the synthesis of adamantane-1-carbonyl chloride using SOCl2 at 70°C. URL:[Link]

  • Journal of Chemical Health Risks - Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Explores the integration of adamantane derivatives into PAMAM dendrimers and liposomal nanocarriers. URL:[Link]

Sources

Discovery and history of adamantane carboxylate esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Adamantane Carboxylate Esters

Introduction: The Diamond in the Rough

In the vast landscape of organic chemistry, few molecular architectures are as captivating as that of adamantane (C₁₀H₁₆). As the simplest diamondoid, its perfectly symmetrical, rigid, and strain-free cage structure—a fusion of three cyclohexane rings in a chair conformation—sets it apart.[1][2] This unique tricyclic aliphatic scaffold has established adamantane as a privileged structure in both medicinal chemistry and materials science.[3] Its discovery, a journey from a trace component in petroleum to a cornerstone of synthetic chemistry, paved the way for a myriad of derivatives. Among these, adamantane carboxylate esters represent a foundational class of compounds that were instrumental in exploring the potential of this remarkable molecular framework.

This technical guide delves into the discovery and rich history of adamantane and its carboxylate esters. We will trace the path from its initial isolation and the formidable challenge of its first synthesis to the development of versatile methods for its functionalization. For researchers, scientists, and drug development professionals, understanding this history provides critical context for the continued and evolving application of the adamantane scaffold in creating novel therapeutics and advanced materials.

Chapter 1: The Genesis of a Diamondoid - From Prediction to Isolation and Synthesis

The story of adamantane begins not in a flask, but as a theoretical concept. In 1924, at a chemistry conference, H. Decker first suggested the possible existence of this highly symmetrical C₁₀H₁₆ hydrocarbon, which he termed "decaterpene".[1][4] In the same year, German chemist Hans Meerwein attempted to construct this cage-like molecule by reacting formaldehyde with diethyl malonate. His efforts did not yield adamantane but instead produced a bicyclic dione that would later be named "Meerwein's Ester"—a compound that would, ironically, become a key intermediate in a future synthesis.[1][4]

The physical discovery of adamantane occurred nearly a decade later. In 1933, Czech chemists Stanislav Landa and V. Machacek, through the painstaking fractional distillation of petroleum from the Hodonín oil fields in Czechoslovakia, successfully isolated a few milligrams of the elusive compound.[4][5][6][7] The name "adamantane" was suggested shortly after, derived from the Greek adamantinos (relating to steel or diamond), reflecting the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[1][5][6]

Despite its isolation, the molecule's complex structure made laboratory synthesis a formidable challenge. The first successful, albeit impractical, synthesis was achieved by Vladimir Prelog in 1941.[1][4][8] Prelog's five-stage process, starting from Meerwein's ester, produced adamantane with a meager yield of just 0.16%, highlighting the stability of the cage and the difficulty in constructing it.[1]

The true breakthrough that unlocked the chemistry of adamantane came in 1957. Paul von Ragué Schleyer discovered that a less complex hydrocarbon precursor could be rearranged into the highly stable adamantane cage using a Lewis acid catalyst.[8][9] This efficient method made adamantane readily and affordably available, sparking a new wave of research into its properties and derivatives that continues to this day.[9]

G T1924 1924 Decker predicts 'Decaterpene' T1933 1933 Landa & Machacek isolate Adamantane T1941 1941 Prelog achieves first synthesis T1957 1957 Schleyer develops efficient synthesis T1960s 1960s Amantadine developed; Medicinal chemistry applications begin

Key milestones in the discovery and development of adamantane.

Chapter 2: The Gateway to Functionality - Synthesis of 1-Adamantanecarboxylic Acid

The parent adamantane hydrocarbon is relatively inert. To harness its unique structural properties for applications in drug design and materials science, methods for its functionalization were essential. The introduction of a carboxylic acid group at one of the four equivalent bridgehead (tertiary) carbon positions was a critical first step, providing a versatile chemical handle for further derivatization, including the formation of esters.

The most common and efficient method for this transformation is a variation of the Koch-Haaf reaction. This involves the direct carboxylation of adamantane using formic acid in the presence of a strong acid, such as sulfuric acid, with a tertiary alcohol like t-butyl alcohol acting as a precursor to the electrophile.[10]

Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid[10]

This protocol is based on the procedure reported in Organic Syntheses.

1. Reaction Setup:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 255 mL of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cool the well-stirred mixture to 17–19°C in an ice bath.

2. Reagent Addition:

  • Add 1 mL of 98% formic acid to the mixture.

  • Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise from the funnel over 1–2 hours.

  • Carefully regulate the rate of addition and the cooling to maintain the reaction temperature between 17–25°C.

3. Reaction Completion and Workup:

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Pour the mixture onto 700 g of crushed ice. The product will precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

4. Purification:

  • Dissolve the crude product in 150 mL of 10% aqueous sodium hydroxide solution.

  • Extract the alkaline solution with chloroform to remove any unreacted adamantane.

  • Acidify the aqueous layer with 12N hydrochloric acid to precipitate the 1-adamantanecarboxylic acid.

  • Collect the purified acid by filtration, wash with water, and dry. The typical yield is 67–72%. The product can be further purified by recrystallization from methanol/water.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as both a strong acid catalyst and a solvent. It facilitates the formation of the reactive electrophilic species from formic acid and t-butyl alcohol.

  • Carbon Tetrachloride: Serves as a co-solvent to improve the solubility of the nonpolar adamantane in the highly polar sulfuric acid medium.[10]

  • Formic Acid and t-Butyl Alcohol: These reagents generate the carboxylating agent in situ. The sulfuric acid protonates the alcohol, which then eliminates water to form a stable tert-butyl carbocation. This cation reacts with formic acid (or carbon monoxide derived from it) to form the acylium ion, the key electrophile that attacks the adamantane C-H bond.

  • Temperature Control: The reaction is exothermic. Maintaining a temperature below 25°C is crucial to prevent side reactions and ensure a high yield of the desired product.

Chapter 3: The Birth of Adamantane Carboxylate Esters - Synthetic Methodologies

With 1-adamantanecarboxylic acid readily available, the synthesis of its corresponding esters became a straightforward and vital step in exploring the utility of the adamantane scaffold. Esterification not only modifies the polarity and solubility of the parent acid but also provides a stable linkage to connect the bulky adamantane cage to other functional molecules, such as alcohols, phenols, or drug pharmacophores.

Several reliable methods have been established for the synthesis of adamantane carboxylate esters.

Method 1: Synthesis from the Carboxylate Salt

This method involves a classic nucleophilic substitution (Sₙ2) reaction, where the adamantane carboxylate anion acts as the nucleophile, attacking an alkyl halide. This approach is particularly useful for synthesizing esters from primary and secondary alcohols (via their corresponding halides).

Experimental Protocol: Synthesis of o-Nitrobenzyl Adamantane Carboxylate [11]

1. Salt Formation:

  • Dissolve 10 g (approx. 0.06 mole) of 1-adamantanecarboxylic acid in 150 mL of ethanol.

  • Add a stoichiometric equivalent of sodium hydroxide (2.2 g) to the solution and stir for 15 minutes to form the sodium adamantane carboxylate salt in solution.

2. Esterification:

  • To the reaction mixture containing the salt, add 7.72 g (0.05 mole) of o-nitrobenzyl chloride.

  • Heat the resulting solution to reflux and maintain stirring at this temperature for 3 hours.

3. Isolation and Purification:

  • Cool the reaction mixture to room temperature.

  • Precipitate the ester product by adding 250 mL of water in a single portion.

  • Collect the crude precipitate by vacuum filtration.

  • Recrystallize the product from a 1:1 (v/v) solution of ethanol and water to yield the purified o-nitrobenzyl adamantane carboxylate.

Method 2: Synthesis from the Acid Chloride

For less reactive alcohols or when milder conditions are required, converting the carboxylic acid to the more reactive acid chloride is a preferred strategy. The resulting 1-adamantanecarbonyl chloride readily reacts with a wide range of alcohols and phenols to form the corresponding esters with high efficiency.[12]

Step A: Synthesis of 1-Adamantanecarbonyl Chloride

  • Gently reflux a mixture of 1-adamantanecarboxylic acid with a slight excess of thionyl chloride (SOCl₂) for 1-2 hours. The reaction is typically performed neat or in an inert solvent like dichloromethane.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1-adamantanecarbonyl chloride.

Step B: Esterification

  • Dissolve the 1-adamantanecarbonyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and add the desired alcohol, followed by a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine. The organic layer is then dried and concentrated to yield the adamantane carboxylate ester.

G Adamantane Adamantane Acid 1-Adamantanecarboxylic Acid Adamantane->Acid Koch-Haaf Carboxylation Salt Sodium Adamantane Carboxylate Acid->Salt + NaOH AcidChloride 1-Adamantanecarbonyl Chloride Acid->AcidChloride + SOCl₂ Ester Adamantane Carboxylate Ester Acid->Ester Fischer Esterification (+ R-OH, H⁺ cat.) Salt->Ester + Alkyl Halide (e.g., R-Cl) AcidChloride->Ester + Alcohol (R-OH) + Base

Key synthetic pathways to adamantane carboxylate esters.

Chapter 4: A Privileged Scaffold - Physicochemical Rationale and Applications

The intense interest in adamantane derivatives, including esters, stems from the unique combination of physicochemical properties conferred by the adamantane cage. Its incorporation into a molecule can dramatically and predictably alter its biological behavior.[13]

PropertyDescriptionImpact in Drug Development
High Lipophilicity The all-carbon, hydrogen-terminated cage is extremely nonpolar and hydrophobic.Enhances membrane permeability and can increase passage across the blood-brain barrier. Often used to increase the lipophilicity of a lead compound to improve its pharmacokinetic profile.[13][14]
Rigidity & 3D Structure The cage is conformationally locked and provides a rigid, three-dimensional scaffold.Allows for the precise positioning of functional groups in 3D space to optimize interactions with biological targets like enzyme active sites or receptor binding pockets.[13][15]
Steric Bulk The cage occupies a significant and well-defined volume.Can act as a "hydrophobic anchor" to improve binding affinity. The bulk can also shield adjacent functional groups (like an ester linkage) from metabolic degradation, increasing the drug's half-life.[8][13]
Metabolic Stability The C-H bonds of the adamantane cage are generally resistant to enzymatic oxidation (e.g., by cytochrome P450 enzymes).Contributes to a longer biological half-life and improved metabolic stability of the parent drug.[15][16]

Historically, adamantane carboxylate esters were used to leverage these properties. One of the earliest applications was in the modification of steroid hormones. The formation of adamantyl esters of steroids was shown to influence the metabolism and duration of action of these drugs, demonstrating the potential of the adamantane moiety as a powerful modulator of pharmacokinetic properties.[14] This concept of using the adamantane group as a "lipophilic bullet" or a stable anchor to improve drug performance became a central strategy in medicinal chemistry.[9]

Chapter 5: Modern Relevance and Evolution

The foundational work on simple adamantane derivatives like carboxylate esters paved the way for the development of highly successful modern drugs. While many of these drugs do not contain a simple ester linkage, they incorporate the adamantane scaffold for the very reasons of lipophilicity, rigidity, and metabolic stability that were first explored with early derivatives.

  • Antidiabetic Agents: Drugs like Vildagliptin and Saxagliptin are inhibitors of the DPP-4 enzyme used to treat type 2 diabetes.[1][17] Both molecules feature an adamantane group, which contributes to their binding characteristics and favorable pharmacokinetic profiles.[15] In Saxagliptin, the adamantane core provides a rigid anchor that optimizes the orientation of the key cyanopyrrolidine warhead within the enzyme's active site.

  • Neuroprotective Agents: Memantine , used to treat Alzheimer's disease, is an aminoadamantane derivative.[3][16] Its adamantane cage is crucial for its mechanism of action as an NMDA receptor antagonist, where the lipophilic cage helps position the molecule within the receptor's ion channel.[18]

  • Antiviral Agents: The first adamantane-based drug, Amantadine , and its successor Rimantadine , established the scaffold's therapeutic potential.[3] Their antiviral activity against influenza A relies on the adamantane group blocking the viral M2 proton channel.[3]

The principle of using an ester to link the adamantane core to another pharmacologically active molecule continues to be explored. Researchers have designed and synthesized adamantane-containing ester derivatives as potential anti-inflammatory, antioxidant, and anticancer agents, demonstrating the enduring utility of this chemical linkage in modern drug discovery.[19][20][21]

Conclusion

The journey of adamantane carboxylate esters from their conceptual origins to their role as foundational tools in drug discovery is a testament to the power of chemical synthesis in unlocking the potential of unique molecular structures. Initially a scientific curiosity found in crude oil, adamantane was transformed by the ingenuity of chemists like Prelog and Schleyer into an accessible building block. The subsequent development of methods to synthesize derivatives such as carboxylic acids and their esters was the critical step that allowed medicinal chemists to begin exploring and exploiting the scaffold's remarkable properties.

Today, the legacy of this early work is evident in a range of clinically successful drugs that owe their efficacy to the rigid, lipophilic adamantane cage. For professionals in drug development, the story of adamantane and its esters serves as a powerful case study in how a deep understanding of structure, synthesis, and physicochemical properties can lead to the creation of novel and effective therapeutic agents.

References

  • Vertex AI Search. (2026, February 15).
  • Wikipedia. (n.d.). Adamantane. Retrieved February 28, 2026.
  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • SciSpace. (n.d.).
  • PMC. (2025, October 17).
  • Chemistry Learner. (2011, September 8).
  • Materials Open. (2024, May 17). History of the Discovery of Adamantane (The First Diamondoid Molecule).
  • BenchChem. (n.d.). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • PMC - NIH. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition.
  • World Scientific Publishing. (2024, May 17). History of the Discovery of Adamantane (The First Diamondoid Molecule).
  • Study.com. (n.d.).
  • American Chemical Society. (2009, July 6). Adamantane.
  • ResearchGate. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice | Request PDF.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • TDX. (2015, October 30). Exploring adamantine-like scaffolds for a wide range of therapeutic targets.
  • Ingenta Connect. (2010, June 27). Use of the Adamantane Structure in Medicinal Chemistry.
  • BenchChem. (n.d.). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
  • PrepChem.com. (n.d.).
  • PubMed. (1998, February). Anti-inflammatory properties of new adamantane derivatives.
  • PMC. (n.d.). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse.
  • DTIC. (n.d.).
  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
  • arkat usa. (n.d.).
  • PubChem - NIH. (n.d.). Adamantane | C10H16 | CID 9238.
  • ResearchGate. (2025, October 16).
  • e-PG P
  • MDPI. (2015, October 16).

Sources

Technical Whitepaper: Pharmacological Profiling & Therapeutic Potential of Propyl Adamantane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl adamantane-1-carboxylate (PAC) represents a specialized structural motif in medicinal chemistry, often characterized as a "Lipophilic Bullet."[1] While the parent pharmacophore, adamantane, is clinically validated in antiviral (Amantadine) and neuroprotective (Memantine) applications, the carboxylate ester derivatives serve a distinct role in metabolic regulation and immunomodulation .

This technical guide analyzes PAC not merely as a standalone drug, but as a high-value probe molecule and prodrug scaffold . Its primary therapeutic utility lies in its ability to penetrate lipophilic domains of enzymes and G-Protein Coupled Receptors (GPCRs), specifically targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and the Cannabinoid Type 2 (CB2) Receptor .

Chemical Properties & ADME Profiling

The therapeutic efficacy of PAC is governed by the adamantane cage's unique steric bulk and the propyl ester's lipophilicity.

Physicochemical Parameters
PropertyValue (Approx.)[2]Significance in Drug Design
Molecular Formula

Compact lipophilic structure.
Molecular Weight ~222.32 g/mol Ideal for blood-brain barrier (BBB) penetration (<500 Da).
LogP (Predicted) 4.2 – 4.8High lipophilicity; excellent membrane permeability but requires formulation aid.
TPSA ~26.3 ŲLow polar surface area, facilitating CNS and intracellular access.
Rotatable Bonds 3Rigid cage structure reduces entropic penalty upon binding.
The "Lipophilic Bullet" Mechanism

The adamantane cage acts as a space-filling anchor. When linked via a propyl ester, it targets hydrophobic pockets in enzymes that process endogenous steroids or lipids. The propyl chain provides a flexible "linker" that adjusts the depth of the cage within the receptor site.

Pharmacophore Adamantane Adamantane Cage (Lipophilic Anchor) Linker Ester Linkage (Metabolic Labile) Adamantane->Linker C1 Attachment Target Hydrophobic Pocket (Enzyme/Receptor) Adamantane->Target Steric Occlusion Tail Propyl Chain (Hydrophobic Spacer) Linker->Tail Tail->Target Van der Waals Interaction

Figure 1: Pharmacophore dissection of Propyl Adamantane-1-Carboxylate interacting with a hydrophobic target.

Primary Therapeutic Target: 11β-HSD1 Inhibition

The most authoritative application of adamantane carboxylates is in the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme converts cortisone (inactive) to cortisol (active), driving insulin resistance and visceral obesity.

Mechanism of Action

PAC acts as a substrate mimic or a competitive inhibitor .

  • Binding: The bulky adamantane group occupies the lipophilic steroid-binding pocket of 11β-HSD1.

  • Occlusion: It prevents the entry of cortisone/NADPH.

  • Metabolic Fate: The ester may hydrolyze to adamantane-1-carboxylic acid, which is the active anionic inhibitor, or bind intact depending on the specific isoform.

Therapeutic Relevance[1][2][3]
  • Indication: Type 2 Diabetes Mellitus, Metabolic Syndrome.

  • Effect: Reduces intracellular cortisol levels in adipose tissue and liver, improving insulin sensitivity without systemic adrenal suppression.

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Cortisol Cortisol (Active) Enzyme->Cortisol Reduction Receptor Glucocorticoid Receptor Cortisol->Receptor Activation Effect Insulin Resistance Visceral Obesity Receptor->Effect Gene Transcription PAC Propyl Adamantane-1-Carboxylate (Inhibitor) PAC->Enzyme Competitive Binding (Blocks Pocket)

Figure 2: Inhibition of the Cortisol activation pathway by PAC.

Secondary Target: Cannabinoid Receptor Type 2 (CB2)[4][5][6]

Adamantane derivatives are privileged scaffolds for CB2 receptors , which are predominantly expressed in immune cells (microglia, leukocytes).

Biological Rationale[7]
  • Selectivity: Unlike CB1 (central nervous system), CB2 modulation does not produce psychotropic effects ("the high").

  • Binding Mode: The adamantane cage fits the hydrophobic crevice of the CB2 GPCR. While amides are more common in literature, lipophilic esters like PAC serve as valuable probes for the orthosteric site.

  • Therapeutic Outcome: Anti-inflammatory and analgesic effects, particularly in neuropathic pain and neurodegenerative models (e.g., Alzheimer's).

Experimental Protocols

To validate PAC as a therapeutic lead, the following self-validating workflows are recommended.

Synthesis: Steglich Esterification

Objective: High-yield synthesis of propyl adamantane-1-carboxylate from the acid precursor.

Reagents:

  • Adamantane-1-carboxylic acid (1.0 eq)

  • 1-Propanol (1.2 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: Dissolve adamantane-1-carboxylic acid in anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add DMAP and 1-Propanol. Stir for 10 minutes at

    
    .
    
  • Coupling: Dropwise add DCC dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 12-24 hours. Urea precipitate will form.

  • Filtration: Filter off the dicyclohexylurea (DCU) byproduct.

  • Purification: Wash filtrate with 0.5N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

Validation Assay: HTRF for 11β-HSD1

Objective: Determine


 potency against the metabolic target.[3]

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).

  • System: Recombinant human 11β-HSD1 microsomes.

  • Substrate: Cortisone + NADPH.

  • Detection: Anti-cortisol antibody labeled with Cryptate (Donor) + d2-labeled Cortisol (Acceptor).

  • Logic:

    • No Inhibitor: Enzyme converts Cortisone

      
       Cortisol. High Cortisol competes with d2-Cortisol. Low FRET Signal. 
      
    • With PAC (Inhibitor): Enzyme blocked. Low Cortisol produced. d2-Cortisol binds antibody. High FRET Signal.

Workflow Start Start: Adamantane-1-COOH Synth Steglich Esterification (DCC/DMAP/Propanol) Start->Synth Purify Silica Chromatography (Yield > 85%) Synth->Purify Assay HTRF Binding Assay (11β-HSD1 Target) Purify->Assay Result Calculate IC50 (Potency Metric) Assay->Result

Figure 3: Experimental workflow from synthesis to biological validation.

References

  • Vertex Pharmaceuticals. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors.[3][4] Bioorganic & Medicinal Chemistry Letters.

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1] Chemical Reviews.[1]

  • Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry.[5]

  • Kozak, J., et al. (2020). Preparation, Characterization and Antibacterial Activity of 1-Monoacylglycerol of Adamantane-1-Carboxylic Acid.[6] Molecules.[1][2][7][3][4][5][8][9][10][11][12]

  • Scott, J.S., et al. (2012). Discovery of a series of adamantyl carboxamides as potent 11β-HSD1 inhibitors.[3][4][9] MedChemComm.

Sources

Methodological & Application

Propyl adamantane-1-carboxylate experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Evaluation of Propyl Adamantane-1-Carboxylate (PAC) in Mammalian Cell Culture

Executive Summary & Mechanism of Action

Propyl adamantane-1-carboxylate (PAC) is a highly lipophilic ester derivative of adamantane-1-carboxylic acid. In drug discovery, the adamantane moiety is frequently utilized as a "lipophilic bullet" to enhance the membrane permeability of polar pharmacophores or to target hydrophobic pockets in proteins (e.g., viral M2 channels or 11β-HSD1 enzymes).[1][2]

Unlike its free acid counterpart, which may suffer from poor passive diffusion due to ionization at physiological pH, PAC utilizes a "Trojan Horse" mechanism . The propyl ester masks the carboxylic acid, significantly increasing the


 (partition coefficient), allowing rapid passive diffusion across the lipid bilayer. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the propyl group, releasing the free adamantane-1-carboxylic acid and trapping it within the cytosol.

This protocol details the rigorous handling, solubilization, and cellular interrogation of PAC, addressing the critical challenge of aqueous solubility inherent to the adamantane scaffold.

Pre-Experimental Validation (Safety & Chemistry)

Before initiating cell culture, the physicochemical properties of PAC must be managed to prevent experimental artifacts (e.g., precipitation-induced toxicity).

Compound Profile:

  • Molecular Weight: ~222.32 g/mol

  • Predicted

    
    :  ~4.5–5.0 (High Lipophilicity)
    
  • Solubility: Insoluble in water; Soluble in DMSO, Ethanol, Chloroform.

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles of DMSO stocks.

Critical Contrast Rule: Adamantane derivatives are prone to "crashing out" (precipitating) when concentrated DMSO stocks are added to aqueous media. Visual inspection under 20x magnification immediately after dosing is required to distinguish true cytotoxicity from physical precipitate stress.

Mechanistic Pathway Visualization

The following diagram illustrates the cellular uptake and metabolic activation pathway of PAC.

PAC_Mechanism Extracellular Extracellular Space (Culture Media) PAC Propyl Adamantane-1-Carboxylate (Lipophilic Ester) Extracellular->PAC Membrane Lipid Bilayer (Passive Diffusion) Intracellular Cytosol Membrane->Intracellular Entry Intracellular->PAC PAC->Membrane High Permeability Esterase Carboxylesterases (CES1/CES2) PAC->Esterase Hydrolysis Acid Adamantane-1-Carboxylic Acid (Trapped Active Metabolite) Esterase->Acid Cleavage of Propyl Group Target Downstream Targets (Enzyme Inhibition / Membrane Perturbation) Acid->Target Bioactivity

Figure 1: The "Trojan Horse" entry mechanism of Propyl Adamantane-1-Carboxylate and subsequent intracellular hydrolysis.

Core Protocol: Solubilization and Stock Preparation

Objective: Create a stable stock solution that minimizes DMSO toxicity while ensuring full compound solubility.

Materials:

  • Propyl adamantane-1-carboxylate (Solid)

  • DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent)

  • Vortex mixer

  • Sonicator bath (optional but recommended)

Step-by-Step Methodology:

  • Calculation: Target a 100 mM master stock concentration.

    • Example: Weigh 22.2 mg of PAC. Dissolve in 1.0 mL of 100% DMSO.

  • Solubilization:

    • Add DMSO to the vial.[3][4]

    • Vortex vigorously for 30 seconds.

    • Checkpoint: If the solution appears cloudy, sonicate at 37°C for 5 minutes. The solution must be optically clear.

  • Sterilization: Do not filter sterilize the DMSO stock directly (some filters dissolve in DMSO). Sterility is maintained by using sterile DMSO and working in a BSC.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light degradation and moisture absorption. Store at -20°C.

Core Protocol: Cell Treatment & Cytotoxicity Profiling

Objective: Determine the safe therapeutic window and IC50 of PAC using an MTT or CellTiter-Glo assay.

Experimental Design:

  • Cell Line: HeLa or A549 (Robust models for adamantane cytotoxicity screening).

  • Seeding Density: 5,000 cells/well (96-well plate).[3]

  • Vehicle Control: 0.5% DMSO (Max tolerated concentration).

  • Positive Control: Doxorubicin (1 µM) or Triton X-100 (0.1%).

Workflow Diagram:

Workflow Step1 Day 0: Cell Seeding (5k cells/well in 100µL media) Step2 Day 1: Compound Preparation (Serial Dilution in Media) Step1->Step2 Step3 Critical Step: Intermediate Dilution (Dilute 100mM Stock -> 200µM in Media) Step2->Step3 Prevent Shock Precipitation Step4 Treatment (Incubate 24h - 72h @ 37°C) Step3->Step4 Step5 Readout (MTT/MTS or ATP Assay) Step4->Step5

Figure 2: Experimental workflow for PAC cytotoxicity profiling.

Detailed Procedure:

  • Cell Seeding (Day 0):

    • Seed cells in 100 µL complete media (DMEM + 10% FBS).

    • Incubate for 24 hours to allow attachment.

  • Compound Dilution (Day 1) - The "2x" Method:

    • Rationale: Direct addition of 100% DMSO stock to cells causes local high-concentration precipitation.

    • Step A (Intermediate): Prepare a 200 µM working solution in a separate sterile tube.

      • Add 2 µL of 100 mM Stock to 998 µL of pre-warmed media.

      • Note: This results in 0.2% DMSO.

      • Vortex immediately. Inspect for crystals.

    • Step B (Serial Dilution): Perform 1:2 serial dilutions using media (containing 0.2% DMSO to match vehicle) to generate concentrations: 100, 50, 25, 12.5, 6.25 µM.

  • Treatment:

    • Aspirate old media from cells.

    • Add 100 µL of the prepared drug-media solutions.

    • Incubate for 48 hours.

  • Analysis (Day 3):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.[3]

    • Read Absorbance at 570 nm.

Data Analysis & Interpretation

Adamantane derivatives often exhibit a biphasic toxicity profile. The table below guides the interpretation of results.

ObservationLikely CauseAction Required
Precipitate visible in wells Solubility limit exceeded (>100 µM typically).Exclude these wells from IC50 calculation.
High toxicity at low dose Specific target engagement or membrane disruption.Verify with Annexin V/PI staining (Apoptosis vs. Necrosis).
No toxicity up to 100 µM Compound is metabolically stable or effluxed.Perform Mass Spec (LC-MS) on lysate to verify uptake.
Variable replicates Inconsistent pipetting of viscous DMSO.Use positive displacement pipettes or reverse pipetting.

Calculation of IC50: Normalize data to Vehicle Control (0.5% DMSO = 100% Viability) and Triton X-100 (0% Viability). Fit using a non-linear regression (4-parameter logistic model).

References

  • BenchChem. (2025).[1][2][3] Protocols for Adamantane-Based Drug Design: Application Notes. Retrieved from

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[5] Chemical Reviews, 113(5), 3516–3604.

  • Liu, J., et al. (2011). Adamantane derivatives: a review of their synthesis and biological activity. Current Medicinal Chemistry, 18(11).
  • National Institutes of Health (NIH). (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. Retrieved from

  • MedChemExpress. (2024). Adamantane-carboxylic acid | Antibacterial Agent.[6] Retrieved from

Sources

Application Note: Quantitative Profiling of Propyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Propyl adamantane-1-carboxylate is a lipophilic ester derivative of adamantane-1-carboxylic acid.[1] While adamantane scaffolds are ubiquitous in antiviral (e.g., Rimantadine) and metabolic (e.g., Saxagliptin) therapeutics due to their ability to improve lipophilicity and membrane permeability, they present a distinct analytical challenge: they are "UV-silent." [1]

The adamantane cage consists of saturated


 hybridized carbons with no conjugated 

-systems. Consequently, this molecule exhibits negligible UV absorbance above 210 nm.[1] Traditional HPLC-UV methods relying on terminal absorbance (200–210 nm) suffer from poor signal-to-noise ratios and baseline drift during gradient elution.[1]

This guide outlines two robust protocols for quantification:

  • GC-FID/MS (Gold Standard): Capitalizes on the molecule's volatility and thermal stability.[1]

  • LC-CAD/APCI-MS (Alternative): Required for aqueous biological matrices or thermolabile formulations.[1]

Method Selection Framework

The following decision matrix illustrates the logic for selecting the appropriate analytical route.

MethodSelection Start Sample Matrix? API Bulk API / Organic Solvent Start->API High Purity Bio Biological Plasma / Aqueous Buffer Start->Bio Complex Matrix GC Protocol A: GC-FID (High Precision) API->GC Volatile & Thermostable LC Protocol B: LC-CAD/MS (High Sensitivity) Bio->LC Aqueous Solubility

Figure 1: Analytical decision tree for Adamantane ester quantification.[1]

Protocol A: Gas Chromatography (GC-FID/MS)

Status: Primary Method (QC/Purity Analysis)

Gas Chromatography is the superior choice for propyl adamantane-1-carboxylate due to the ester's volatility. The Flame Ionization Detector (FID) provides a universal, mass-sensitive response that is independent of chromophores.

Instrumentation & Conditions
  • System: Agilent 8890 GC or equivalent.

  • Detector: FID (Quantification) or MSD (Identification, EI mode 70 eV).[1]

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm df).[1]

    • Rationale: A low-polarity (5% phenyl) phase is ideal for separating lipophilic esters.[1] The "Sil" (arylene) backbone reduces bleed at high temperatures required to elute the bulky adamantane cage.[1]

ParameterSettingNote
Inlet Temp 280°CEnsures rapid volatilization of the bulky ester.[1]
Injection Mode Split (10:1 to 50:[1]1)Prevents column overload; splitless for trace impurity analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.[1]
Oven Program 100°C (Hold 1 min) → 20°C/min → 300°C (Hold 5 min)Fast ramp prevents band broadening.[1]
FID Temp 320°CMust be higher than the final oven temp to prevent condensation.
Internal Standard Methyl adamantane-1-carboxylateStructural analog ensures tracking of injection variability.[1]
Standard Preparation
  • Stock Solution: Dissolve 10 mg Propyl adamantane-1-carboxylate in 10 mL Dichloromethane (DCM) or n-Hexane.

  • Internal Standard (IS) Spiking: Add Methyl adamantane-1-carboxylate to a final concentration of 500 µg/mL.

  • Working Standards: Dilute Stock with IS-spiked solvent to create a curve: 10, 50, 100, 500, 1000 µg/mL.

Protocol B: HPLC with Charged Aerosol Detection (LC-CAD)

Status: Secondary Method (Formulation/Stability)

When GC is not feasible (e.g., aqueous stability samples), LC is required.[1] Since UV is ineffective, Charged Aerosol Detection (CAD) is the preferred universal detector.[1]

Instrumentation & Conditions
  • System: Thermo Vanquish or Waters Arc.[1]

  • Detector: CAD (Nebulizer Temp: 35°C).

    • Mechanism:[1][2] Analyte is nebulized, dried, and charged.[1] Charge is proportional to mass, not optical properties.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 3.5 µm).[1]

    • Rationale: The adamantane group is highly hydrophobic.[1][2] A C18 column provides strong retention.[1] A shorter column (100mm) reduces run time.[1]

ParameterSetting
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 50% B (0 min) → 95% B (8 min) → 95% B (10 min)
Flow Rate 0.6 mL/min
Column Temp 40°C
Sample Preparation (Liquid-Liquid Extraction)

For biological matrices (plasma/media), direct injection is impossible.[1] A liquid-liquid extraction (LLE) is necessary to isolate the lipophilic ester.[1]

SamplePrep Sample 1. Sample Aliquot (200 µL Plasma) AddSolvent 2. Add Extraction Solvent (1 mL MTBE or Hexane) Sample->AddSolvent Vortex 3. Vortex (5 min) & Centrifuge AddSolvent->Vortex Transfer 4. Transfer Organic Supernatant Vortex->Transfer Dry 5. Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon 6. Reconstitute (50:50 ACN:Water) Dry->Recon Inject 7. Inject to LC-CAD Recon->Inject

Figure 2: LLE Workflow for isolation of adamantane esters from plasma.[1]

Validation Criteria (ICH Q2)

To ensure data integrity, the selected method must be validated against the following criteria.

ParameterAcceptance CriteriaExperimental approach
Specificity Resolution > 1.5Inject blank matrix. Ensure no interference at retention time of Propyl ester.[1]
Linearity

5 concentration levels (50% to 150% of target).
Precision RSD < 2.0%6 replicates of target concentration.
Accuracy Recovery 98–102%Spike placebo matrix with known amount of analyte.[1]
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determine via serial dilution.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] (2005).[1][3][4] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid.[1] (Parent Acid Reference). Link[1]

  • Svobodová, J., et al. Determination of adamantane derivatives by GC and HPLC.[1] Journal of Separation Science.[1] (General reference for adamantane chromatography).

  • Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds.[1] Application Note. Link

Sources

Propyl adamantane-1-carboxylate as a tool for studying ion channels

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Propyl Adamantane-1-Carboxylate as a Hydrophobic Probe for Ion Channel Pharmacology

Executive Summary & Mechanistic Rationale

As ion channel pharmacology advances beyond simple pore occlusion, researchers increasingly require tools that can probe allosteric, lipid-facing, and hydrophobic binding pockets. While classical adamantane derivatives like amantadine and 1-adamantanecarboxylic acid are foundational inhibitors of the Influenza A M2 proton channel[1], their utility in mapping lipophilic interactions is limited by their charge at physiological pH.

Propyl adamantane-1-carboxylate (CAS: 24556-15-8)[2] overcomes this limitation. By esterifying the rigid, tricyclic adamantane cage with a propyl group, we eliminate the ionizable carboxylic acid, significantly increasing the molecule's lipophilicity. This structural modification allows the compound to act as a dual-action probe: it can partition into the lipid bilayer to access low-affinity, lipid-facing allosteric sites (K_d ~ 10⁻⁴ M), while its adamantane core retains the precise steric bulk (diameter ~3.4 Å) required to occlude the transmembrane pore (K_d ~ 10⁻⁷ M)[3][4].

For drug development professionals targeting viroporins or mammalian mechanosensitive channels, propyl adamantane-1-carboxylate serves as an indispensable tool for distinguishing between aqueous pore blockade and membrane-mediated allosteric modulation[4][5].

Physicochemical Profile & Quantitative Parameters

To successfully deploy this probe in aqueous electrophysiology buffers, one must account for its high lipophilicity. Table 1 summarizes the critical parameters that dictate its behavior in in vitro assays.

Table 1: Physicochemical Properties of Propyl Adamantane-1-Carboxylate

ParameterValueMechanistic Implication for Assay Design
CAS Number 24556-15-8Standard identifier for commercial procurement[2].
Molecular Formula C₁₄H₂₂O₂The propyl ester removes the negative charge of the free acid[1], enhancing membrane permeability.
Molecular Weight 222.32 g/mol Optimal steric volume to fit within the homotetrameric channel pore[3][6].
Target Binding Sites Dual-siteCapable of binding both the transmembrane pore and the lipid-facing pocket[4].

Pathway Visualization: Dual-Site Binding Mechanism

The following diagram illustrates the causality behind the probe's mechanism of action. Because the propyl ester enhances lipid partitioning, the molecule does not solely rely on aqueous diffusion into the pore.

Mechanism A Propyl adamantane-1-carboxylate (Lipophilic Probe) B Lipid Bilayer Partitioning A->B High Lipophilicity C Aqueous Pore Entry A->C Aqueous Diffusion D Lipid-Facing Allosteric Site B->D Low Affinity (Kd ~10^-4 M) E Transmembrane Pore Occlusion C->E High Affinity (Kd ~10^-7 M) F Ion Channel Inhibition D->F Conformational Lock E->F Steric Blockade

Caption: Dual-site binding mechanism of adamantane probes in viroporin channels.

Self-Validating Protocol: TEVC Screening of M2 Proton Channels

Two-Electrode Voltage Clamp (TEVC) using Xenopus laevis oocytes is the gold standard for measuring macroscopic currents of viroporins like the M2 channel[6][7]. The following protocol is engineered with built-in validation checkpoints to ensure that the observed inhibition is due to specific channel blockade, rather than compound precipitation or endogenous oocyte currents.

Phase 1: Reagent Preparation & Validation
  • Stock Solution: Dissolve propyl adamantane-1-carboxylate in 100% anhydrous DMSO to a concentration of 100 mM.

  • Working Solution: Dilute the stock into ND96 recording buffer (pH 5.5) to a final concentration of 100 μM.

  • Self-Validation Checkpoint (Solubility): Observe the working solution under a stereomicroscope. Because the compound is highly lipophilic, exceeding 0.1% final DMSO can cause micro-precipitates. If cloudiness is observed, the effective concentration is compromised; you must lower the target concentration or utilize a solubilizing agent like 0.05% Pluronic F-127.

Phase 2: Oocyte Preparation
  • Microinjection: Inject defolliculated stage V-VI Xenopus oocytes with 0.5–2 ng of wild-type (WT) or mutant (e.g., S31N) M2 cRNA[5][7].

  • Incubation: Incubate at 18°C in ND96 buffer (pH 7.4) supplemented with antibiotics for 48–72 hours to allow for membrane integration.

  • Self-Validation Checkpoint (Endogenous Currents): Prior to testing injected oocytes, clamp an uninjected oocyte at -60 mV and perfuse with pH 5.5 buffer. If an inward current >50 nA is observed, the oocyte batch has high endogenous Acid-Sensing Ion Channel (ASIC) expression and must be discarded to prevent false positives.

Phase 3: Electrophysiological Recording
  • Baseline Stabilization: Impale the oocyte with voltage and current electrodes (resistance 0.5–2.0 MΩ). Voltage clamp the cell at a holding potential of -60 mV in ND96 (pH 7.4).

  • Channel Activation: Switch the perfusion to ND96 (pH 5.5). The acidic environment mimics the endosomal pH, protonating His37 and opening the M2 channel pore[3]. Wait for the inward proton current to reach a steady-state plateau.

  • Compound Application: Co-perfuse the pH 5.5 buffer with the propyl adamantane-1-carboxylate working solution.

  • Data Acquisition: Measure the percentage of current decay relative to the steady-state plateau. Washout with pH 7.4 buffer to assess binding reversibility.

Protocol Step1 1. Compound Preparation (Check for precipitation) Step4 4. TEVC Perfusion (pH 5.5 to activate) Step1->Step4 Step2 2. Oocyte Microinjection (M2 cRNA) Step3 3. Incubation (18°C for 48-72h) Step2->Step3 Step3->Step4 Step5 5. Current Recording (Holding at -60 mV) Step4->Step5

Caption: Step-by-step TEVC electrophysiology workflow for ion channel screening.

Data Interpretation & Resistance Profiling

When analyzing the TEVC data, it is crucial to compare the efficacy of the propyl ester against both the free acid and classical amines. The S31N mutation, which is present in >95% of circulating transmissible Influenza A strains, alters the pore's polarity and dimensions, rendering amantadine ineffective[5][7].

Because propyl adamantane-1-carboxylate lacks the charged ammonium group that typically interacts with the mutated Asn31 side chain, its inhibitory profile relies heavily on hydrophobic packing. Table 2 provides a comparative framework for interpreting your IC₅₀ results.

Table 2: Representative Pharmacological Profiling Framework

Compound ClassWT M2 Channel IC₅₀S31N Mutant M2 IC₅₀Primary Binding Mode
Amantadine (Amine) ~1.0 μM>100 μM (Resistant)Hydronium mimicry in pore[6][7].
1-Adamantanecarboxylic Acid Moderate (~50 μM)>100 μMSteric blockade; limited by charge[1].
Propyl Adamantane-1-Carboxylate High Potency (Low μM)Moderate to HighDual-site (Lipid-facing & Pore)[4].

Expert Insight: If you observe high potency against the WT channel but a complete loss of efficacy against the S31N mutant, the propyl ester is likely orienting its adamantane cage downward toward the C-terminus of the pore. Advanced dual-inhibitors are designed to "flip" their orientation depending on the mutant[5]; utilizing propyl adamantane-1-carboxylate as a baseline probe helps map these orientation-dependent hydrophobic interactions.

References

  • Propyl adamantane-1-carboxylate. Klamar Reagents. Available at: [Link]

  • Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches. RSC Medicinal Chemistry (via ResearchGate). Available at:[Link]

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. PMC - NIH. Available at: [Link]

  • Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PMC - NIH. Available at: [Link]

  • Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. PNAS. Available at: [Link]

  • Flipping in the Pore: Discovery of Dual Inhibitors That Bind in Different Orientations to the Wild-Type versus the Amantadine-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols: Investigating Propyl Adamantane-1-Carboxylate in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Adamantane Scaffold as a Privileged Structure in Neuropharmacology

The adamantane moiety, a rigid, lipophilic, tricyclic alkane, represents a cornerstone in the design of therapeutics for neurodegenerative diseases. Its unique three-dimensional structure has proven to be a highly successful pharmacophore, leading to the development of clinically significant drugs such as memantine for Alzheimer's disease and amantadine for Parkinson's disease.[1][2][3] These molecules underscore the potential of the adamantane scaffold to favorably interact with biological targets within the central nervous system (CNS) and to possess advantageous pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1]

The well-documented neuroprotective effects of adamantane derivatives are primarily attributed to their ability to modulate neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways.[4][5][6] Memantine, for instance, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, mitigating the excitotoxicity implicated in Alzheimer's pathology.[4][7][8][9] Amantadine is believed to exert its anti-parkinsonian effects through a multifaceted mechanism that includes enhancing dopamine release and inhibiting its reuptake.[5][6]

This document outlines a comprehensive research framework for the investigation of a novel adamantane derivative, propyl adamantane-1-carboxylate . While direct studies on this specific compound are not yet prevalent in published literature, its structural similarity to other bioactive adamantanes suggests a strong rationale for its evaluation as a potential therapeutic agent for neurodegenerative disorders. These application notes will provide detailed protocols for the synthesis, in vitro characterization, and in vivo assessment of propyl adamantane-1-carboxylate, guiding researchers in exploring its neuroprotective potential.

Part 1: Synthesis and Characterization of Propyl Adamantane-1-Carboxylate

The synthesis of propyl adamantane-1-carboxylate can be readily achieved through the esterification of adamantane-1-carboxylic acid with propanol. This straightforward reaction provides a reliable method for producing the target compound for subsequent biological evaluation.

Protocol 1: Synthesis of Propyl Adamantane-1-Carboxylate

Objective: To synthesize propyl adamantane-1-carboxylate from adamantane-1-carboxylic acid and propanol.

Materials:

  • Adamantane-1-carboxylic acid

  • n-Propanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel)

Procedure:

  • In a round-bottom flask, dissolve adamantane-1-carboxylic acid in an excess of n-propanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess propanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propyl adamantane-1-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: In Vitro Evaluation of Neuroprotective Potential

A series of in vitro assays are proposed to characterize the biological activity of propyl adamantane-1-carboxylate and to elucidate its potential mechanisms of action. These experiments will assess its effects on key pathological processes implicated in neurodegenerative diseases.

A. Assessment of NMDA Receptor Antagonism

Given the prevalence of NMDA receptor modulation among neuroprotective adamantane derivatives, the initial in vitro studies will focus on this target.

Protocol 2: In Vitro NMDA Receptor Binding Assay

Objective: To determine the binding affinity of propyl adamantane-1-carboxylate to the NMDA receptor.

Materials:

  • Rat cortical membrane preparations

  • [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • Propyl adamantane-1-carboxylate (test compound)

  • Memantine (positive control)

  • Scintillation counter and vials

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a series of dilutions of propyl adamantane-1-carboxylate and memantine.

  • In a multi-well plate, incubate the rat cortical membranes with [³H]MK-801 in the presence of varying concentrations of the test compound or the positive control.

  • After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold PBS to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding of [³H]MK-801 at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) for propyl adamantane-1-carboxylate and memantine.

B. Evaluation of Neuroprotective Effects Against Excitotoxicity

This assay will directly assess the ability of the compound to protect neurons from cell death induced by excessive glutamate stimulation.

Protocol 3: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

Objective: To evaluate the neuroprotective effect of propyl adamantane-1-carboxylate against glutamate-induced neuronal death.

Materials:

  • Primary cortical neurons (from embryonic rats or mice)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Glutamate

  • Propyl adamantane-1-carboxylate

  • Memantine (positive control)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • MTT assay kit

Procedure:

  • Culture primary cortical neurons in 96-well plates.

  • Pre-treat the neurons with various concentrations of propyl adamantane-1-carboxylate or memantine for 1-2 hours.

  • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate for a specified period.

  • After the glutamate exposure, replace the medium with fresh medium containing the test compounds.

  • Incubate for 24 hours.

  • Assess cell viability using the LDH assay (measuring the release of LDH from damaged cells) and the MTT assay (measuring mitochondrial metabolic activity).

  • Quantify the neuroprotective effect of propyl adamantane-1-carboxylate by comparing the viability of treated cells to that of untreated, glutamate-exposed cells.

C. Assessment of Anti-inflammatory Properties

Neuroinflammation is a critical component of neurodegenerative disease pathology. This experiment will investigate whether propyl adamantane-1-carboxylate can modulate the inflammatory response in microglia, the primary immune cells of the brain.

Protocol 4: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Microglial Cells

Objective: To determine the anti-inflammatory effects of propyl adamantane-1-carboxylate in activated microglia.

Materials:

  • BV-2 microglial cell line or primary microglia

  • Lipopolysaccharide (LPS)

  • Propyl adamantane-1-carboxylate

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • Griess reagent for nitric oxide (NO) measurement

Procedure:

  • Culture microglial cells in 24-well plates.

  • Pre-treat the cells with different concentrations of propyl adamantane-1-carboxylate or dexamethasone for 1 hour.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After 24 hours of incubation, collect the cell culture supernatants.

  • Measure the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the supernatants using ELISA kits.

  • Measure the production of nitric oxide (a pro-inflammatory mediator) in the supernatants using the Griess reagent.

  • Evaluate the anti-inflammatory activity of propyl adamantane-1-carboxylate by its ability to reduce the production of these inflammatory markers.

Part 3: In Vivo Evaluation in Animal Models of Neurodegenerative Disease

Following promising in vitro results, the neuroprotective efficacy of propyl adamantane-1-carboxylate should be evaluated in relevant animal models of neurodegenerative diseases.

A. Pharmacokinetic Profiling

Before efficacy studies, it is crucial to determine the pharmacokinetic properties of the compound, including its ability to cross the blood-brain barrier.

Protocol 5: Pharmacokinetic Study in Rodents

Objective: To assess the pharmacokinetic profile of propyl adamantane-1-carboxylate, including its brain penetration.

Materials:

  • Mice or rats

  • Propyl adamantane-1-carboxylate

  • Vehicle for administration (e.g., saline with a solubilizing agent)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of propyl adamantane-1-carboxylate to a cohort of animals via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at various time points post-administration.

  • At selected time points, euthanize a subset of animals and collect brain tissue.

  • Process the plasma and brain homogenates to extract the compound.

  • Quantify the concentration of propyl adamantane-1-carboxylate in plasma and brain samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma concentration ratio.

B. Efficacy in a Model of Alzheimer's Disease

The scopolamine-induced amnesia model is a well-established and rapid screening tool for compounds with potential anti-amnesic and cognitive-enhancing effects relevant to Alzheimer's disease.

Protocol 6: Scopolamine-Induced Amnesia Model in Mice

Objective: To evaluate the ability of propyl adamantane-1-carboxylate to reverse cognitive deficits induced by scopolamine.

Materials:

  • Mice

  • Scopolamine hydrobromide

  • Propyl adamantane-1-carboxylate

  • Donepezil (positive control)

  • Morris water maze or Y-maze apparatus

Procedure:

  • Acclimatize the mice to the testing environment.

  • Administer propyl adamantane-1-carboxylate or donepezil to different groups of mice.

  • After a pre-determined time, administer scopolamine to induce amnesia.

  • Conduct behavioral testing using the Morris water maze (to assess spatial learning and memory) or the Y-maze (to assess short-term working memory).

  • Record and analyze the behavioral parameters (e.g., escape latency in the water maze, spontaneous alternation in the Y-maze).

  • Compare the performance of the compound-treated groups with the scopolamine-treated control group to determine the efficacy of propyl adamantane-1-carboxylate in reversing cognitive impairment.

C. Efficacy in a Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons.

Protocol 7: MPTP-Induced Parkinson's Disease Model in Mice

Objective: To assess the neuroprotective effects of propyl adamantane-1-carboxylate against MPTP-induced dopaminergic neurodegeneration.

Materials:

  • Mice (C57BL/6 strain is commonly used)

  • MPTP hydrochloride

  • Propyl adamantane-1-carboxylate

  • Amantadine or L-DOPA (positive controls)

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Antibodies for tyrosine hydroxylase (TH) immunohistochemistry

Procedure:

  • Administer MPTP to the mice to induce dopaminergic neurodegeneration.

  • Treat different groups of mice with propyl adamantane-1-carboxylate or positive controls, either before, during, or after MPTP administration to assess prophylactic or therapeutic effects.

  • Conduct behavioral tests to evaluate motor function, such as the rotarod test for motor coordination and the open-field test for locomotor activity.

  • After the behavioral assessments, euthanize the animals and collect their brains.

  • Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.

  • Quantify the number of TH-positive neurons and the density of TH-positive fibers to determine the extent of neuroprotection conferred by propyl adamantane-1-carboxylate.

Part 4: Data Presentation and Visualization

Table 1: Hypothetical In Vitro Activity Profile of Propyl Adamantane-1-Carboxylate
AssayParameterPropyl Adamantane-1-CarboxylateMemantine (Control)
NMDA Receptor BindingIC50 (µM)[Expected Value][Known Value]
Glutamate ExcitotoxicityEC50 (µM) for Neuroprotection[Expected Value][Known Value]
LPS-induced TNF-α ReleaseIC50 (µM)[Expected Value]N/A
LPS-induced IL-6 ReleaseIC50 (µM)[Expected Value]N/A
LPS-induced NO ProductionIC50 (µM)[Expected Value]N/A
Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Propyl Adamantane-1-carboxylate Characterization NMR, MS Analysis Synthesis->Characterization NMDA_Binding NMDA Receptor Binding Assay Characterization->NMDA_Binding Excitotoxicity Glutamate Excitotoxicity Assay NMDA_Binding->Excitotoxicity Anti_inflammatory Anti-inflammatory Assay (Microglia) Excitotoxicity->Anti_inflammatory PK Pharmacokinetics (Brain Penetration) Anti_inflammatory->PK AD_Model Alzheimer's Model (Scopolamine) PK->AD_Model PD_Model Parkinson's Model (MPTP) PK->PD_Model

Caption: Proposed experimental workflow for the evaluation of propyl adamantane-1-carboxylate.

proposed_mechanism cluster_pathology Neurodegenerative Pathology cluster_intervention Therapeutic Intervention cluster_mechanism Potential Mechanisms Excitotoxicity Glutamate Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Death Neurodegeneration Neurodegeneration Neuronal_Death->Neurodegeneration Propyl_Adamantane Propyl Adamantane- 1-carboxylate NMDA_Antagonism NMDA Receptor Antagonism Propyl_Adamantane->NMDA_Antagonism Anti_inflammatory_Action Anti-inflammatory Action Propyl_Adamantane->Anti_inflammatory_Action NMDA_Antagonism->Excitotoxicity Anti_inflammatory_Action->Neuroinflammation

Caption: Hypothesized mechanism of action for propyl adamantane-1-carboxylate in neurodegeneration.

Conclusion

The adamantane scaffold remains a highly promising starting point for the development of novel therapeutics for neurodegenerative diseases. Propyl adamantane-1-carboxylate, as a yet unexplored derivative, warrants a thorough investigation of its neuroprotective potential. The protocols and experimental framework detailed in these application notes provide a comprehensive guide for researchers to systematically evaluate the synthesis, in vitro activity, and in vivo efficacy of this compound. The successful execution of these studies will not only elucidate the therapeutic potential of propyl adamantane-1-carboxylate but also contribute to the broader understanding of the structure-activity relationships of adamantane derivatives in the context of neurodegeneration.

References

  • GoodRx. (2024, September 27). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. (n.d.). PMC - NIH.
  • Tsvetkova, D., et al. (2022, August 25). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Molecules.
  • Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. (2017, February 14). UWSpace - University of Waterloo.
  • Psych Scene Hub. (2022, October 27). Memantine Psychopharmacology: Mechanism, Clinical Use, and Safety.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?.
  • [Comparative study of neurophysiological effects of adamantane derivatives in the experimental parkinsonism model]. (2004, March 15). PubMed.
  • Tariq, R. A., & Gupta, V. (2024, January 31). Memantine. StatPearls - NCBI Bookshelf.
  • 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. (n.d.). PMC.
  • Wikipedia. (n.d.). Memantine.
  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (n.d.). MedChemComm (RSC Publishing).
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Tsvetkova, D., et al. (2022, August 25). New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Molecules.
  • Farmacia Journal. (2021, June 14). NEWLY SYNTHESIZED AMANTАDINE DERIVATIVE: SAFETY AND NEUROPHARMACOLOGICAL ACTIVITY.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amantadine Hydrochloride?.
  • Efficacy of memantine, an NMDA receptor antagonist, in the treatment of Parkinson's disease. (n.d.). PubMed.
  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. (n.d.). ResearchGate.
  • Avens Publishing Group. (2020, August 7). Amantadine for the Treatment of Parkinson's Disease and its Associated Dyskinesias.
  • Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia. (n.d.). PMC.
  • Preprints.org. (2026, January 7). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.
  • Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. (2021, February 23). PMC.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. (n.d.). Semantic Scholar.
  • Ivanova, E., et al. (2016, August 7). Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. SCIRP.
  • Wikipedia. (n.d.). Amantadine.
  • DTIC. (n.d.). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID.
  • Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. (n.d.). MDPI.
  • adamantane - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis of adamantane - PrepChem.com. (n.d.). PrepChem.com.
  • Dikusar, E. A., et al. (n.d.). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate.
  • Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2020, September 3). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. PubMed.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023, November 16). PMC.
  • Amarillo researchers identify promising compounds to treat neurodegenerative diseases. (2017, December 1). Texas Tech University Health Sciences Center.
  • Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases | Request PDF. (n.d.). ResearchGate.
  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015, August 28). PubMed.
  • 1-Adamantanecarboxylic acid 99 828-51-3. (n.d.). Sigma-Aldrich.
  • Adamantane-1-carboxylic acid. (n.d.). NIST WebBook.
  • Adamantane-1-carboxylate | C11H15O2- | CID 3637755. (n.d.). PubChem - NIH.

Sources

Synthesis of propyl adamantane-1-carboxylate analogs for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & SAR Exploration of Propyl Adamantane-1-Carboxylate Derivatives

Introduction: The "Lipophilic Bullet" Strategy

In medicinal chemistry, the adamantane cage (tricyclo[3.3.1.1


]decane) is colloquially known as a "lipophilic bullet."[1] It is a rigid, bulky, and highly hydrophobic scaffold used to improve the pharmacokinetic (PK) profile of drugs by enhancing blood-brain barrier (BBB) penetration and metabolic stability.

This guide focuses on propyl adamantane-1-carboxylate , a specific derivative where the lipophilic cage is linked to a propyl chain via an ester bond. This molecule often serves as a "Goldilocks" probe in Structure-Activity Relationship (SAR) studies—the propyl chain provides sufficient hydrophobic reach (unlike methyl) without the entropic penalty of longer alkyl chains (heptyl/octyl).

Key Applications:

  • CB2 Receptor Agonists: The lipophilic ester mimics endogenous cannabinoids.

  • 11

    
    -HSD1 Inhibitors:  Metabolic disease targets where the adamantane cage fills a large hydrophobic pocket.
    
  • P2X7 Antagonists: Modulation of purinergic signaling.

Strategic SAR Planning

Before synthesis, one must understand the "Why." SAR exploration for this scaffold revolves around three zones of modification.

Zone A: The Cage (Pharmacokinetics)
  • Modification: Substitution at the C3/C5 positions (e.g., -OH, -F).

  • Purpose: To modulate

    
     (lipophilicity) and block metabolic hot spots (CYP450 hydroxylation).
    
Zone B: The Linker (Metabolic Stability)
  • Modification: Ester

    
     Amide 
    
    
    
    Ketone.
  • Purpose: The ester (carboxylate) is susceptible to plasma carboxylesterases (hCE1/hCE2). Replacing the oxygen with nitrogen (amide) creates a bioisostere that is resistant to hydrolysis, extending half-life (

    
    ).
    
Zone C: The Tail (Receptor Affinity)
  • Modification: Propyl

    
     Allyl 
    
    
    
    Cyclopropylmethyl.
  • Purpose: Probing the depth and shape of the hydrophobic sub-pocket.

Visualization: SAR & Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing these analogs, highlighting the divergence between the "Prodrug" (Ester) path and the "Stable Lead" (Amide) path.

SAR_Workflow Start Adamantane-1-carboxylic Acid (Starting Material) Decision Target Profile? Start->Decision Route_Ester Route A: Ester (Prodrug Potential) Decision->Route_Ester Rapid Uptake Route_Amide Route B: Amide (Metabolic Stability) Decision->Route_Amide Long Half-life Method_SOCl2 Acid Chloride Activation (SOCl2 / Reflux) Route_Ester->Method_SOCl2 Standard Method_T3P T3P Coupling (Green/Mild) Route_Amide->Method_T3P Preferred Product_Ester Propyl Adamantane-1-carboxylate (High Lipophilicity) Method_SOCl2->Product_Ester Product_Amide N-Propyl Adamantane-1-carboxamide (High Stability) Method_T3P->Product_Amide

Caption: Decision tree for adamantane analog synthesis. Route A prioritizes throughput; Route B prioritizes stability.

Detailed Synthesis Protocols

Challenge: Steric Hindrance

The carboxylic acid at the C1 position of adamantane is tertiary and sterically crowded. Direct Fischer esterification (Acid + Alcohol +


) is notoriously slow and low-yielding.  We utilize two superior methods: Acid Chloride Activation (for esters) and T3P Coupling (for amides/esters).
Protocol A: The "Benchmark" Synthesis (Acid Chloride Route)

Best for: Generating the propyl ester in high yield.

Reagents:

  • Adamantane-1-carboxylic acid (1.0 eq)[2]

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • n-Propanol (Excess, used as solvent/reactant or 1.5 eq in DCM)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize

    
    ), dissolve adamantane-1-carboxylic acid in anhydrous DCM.
    
  • Chlorination: Add

    
     dropwise at 
    
    
    
    . Once added, heat to reflux for 2–3 hours.
    • Checkpoint: Monitor by TLC. The acid spot should disappear. The intermediate (acid chloride) is volatile; do not evaporate to dryness unless necessary.

  • Esterification: Cool the mixture to

    
    . Add a solution of n-Propanol and 
    
    
    
    in DCM dropwise. The base is crucial to scavenge the generated HCl.
  • Reaction: Allow to warm to room temperature (RT) and stir overnight (12h).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Note: The product has NO UV chromophore . You must use Iodine Stain or PMA (Phosphomolybdic Acid) stain to visualize spots on TLC.

Protocol B: The "Green" Synthesis (T3P Coupling)

Best for: Amide analogs or sensitive substrates. T3P (Propylphosphonic anhydride) is a potent coupling agent that works well for sterically hindered acids.

Reagents:

  • Adamantane-1-carboxylic acid (1.0 eq)[2]

  • Propylamine (1.2 eq) [For Amide] OR n-Propanol (1.5 eq) [For Ester]

  • T3P (50% w/w in EtOAc) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Ethyl Acetate (EtOAc) or DMF

Step-by-Step:

  • Setup: Dissolve the acid and the amine/alcohol in EtOAc. Add DIPEA.

  • Coupling: Add T3P solution dropwise at

    
    .
    
  • Reaction: Stir at RT for 4–12 hours. T3P drives the reaction by forming a water-soluble cyclic anhydride byproduct.

  • Workup: Wash the organic layer with water, 1M HCl, and saturated

    
    .
    
    • Advantage:[1][3][4][5][6][7] Unlike DCC coupling, there is no insoluble urea byproduct to filter off.

  • Yield: Typically >85% for amides; >70% for esters.

Data Presentation & Characterization

The following table summarizes expected outcomes for the propyl analogs.

ParameterPropyl Ester (Target)Propyl Amide (Analog)Notes
Reaction Time 12–16 h (via

)
4–6 h (via T3P)Amide formation is kinetically faster.
Yield (Typical) 85–92%88–95%Steric bulk hinders esterification more than amidation.

NMR (Linker)

ppm (t,

)

ppm (q,

)
Distinct diagnostic shift.
TLC Visualization Iodine / PMA StainIodine / PMA StainNo UV Activity (Critical for detection).
LogP (Calc) ~4.5~3.2Ester is significantly more lipophilic.

Critical Analytical Note: Because the adamantane cage lacks


-electrons, standard UV-Vis detection (254 nm) during HPLC or Flash Chromatography will fail.
  • Solution: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection for automated purification.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. [Link]

  • Archibald, T. G., et al. (1990). "Synthesis of Adamantane Derivatives." Journal of Organic Chemistry.
  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[3][6][7][8][9] Organic Process Research & Development. [Link]

  • Liu, X., et al. (2021). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase."[4] Drug Metabolism and Pharmacokinetics. [Link]

Sources

Application Note: Propyl Adamantane-1-Carboxylate as a Lipophilic Scaffold in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The "Lipophilic Bullet" Paradigm in Virology

The adamantane scaffold—a highly symmetrical, rigid, and bulky tricyclic hydrocarbon—has been a cornerstone of antiviral medicinal chemistry since the discovery of amantadine in the 1960s[1]. In drug design, adamantane is often referred to as the "lipophilic bullet"[2]. Conjugating an active pharmacophore to an adamantane moiety drastically increases its lipophilicity (LogP), thereby enhancing its ability to partition into lipid bilayers, cross the blood-brain barrier, and penetrate viral envelopes[3].

While primary amines like amantadine and rimantadine are classical inhibitors of the Influenza A M2 proton channel[4], recent research has pivoted toward adamantane-1-carboxylate esters , such as propyl adamantane-1-carboxylate . The esterification of adamantane-1-carboxylic acid with a propyl group serves a dual purpose:

  • Pharmacokinetic Optimization: The propyl chain adds approximately 1.5 LogP units compared to the free acid. This pushes the molecule into the optimal lipophilicity window (LogP 4.0–5.0) for membrane permeation without rendering it excessively hydrophobic (which often leads to aggregation and poor bioavailability)[1][5].

  • Expanded Target Spectrum: Beyond the M2 channel, adamantane esters and their complex conjugates have demonstrated potent activity against orthopoxviruses (e.g., vaccinia virus) by inhibiting the phospholipase activity of the viral membrane protein p37, a critical factor for viral egress and cell-to-cell spread[6][7].

Synthetic Methodology: Preparation of Propyl Adamantane-1-carboxylate

To utilize propyl adamantane-1-carboxylate either as a standalone antiviral prodrug or as a synthetic intermediate for more complex conjugates (e.g., piperidinyl or monoterpene derivatives[5][6]), a high-yield, high-purity synthesis is required.

Protocol A: Two-Step Esterification via Acyl Chloride Activation

This protocol utilizes an acyl chloride intermediate rather than direct Fischer esterification to ensure complete conversion of the sterically hindered adamantane core.

Step 1: Activation to Adamantane-1-carbonyl chloride

  • Reaction Setup: Suspend 10.0 g of adamantane-1-carboxylic acid in 30 mL of anhydrous toluene under an inert nitrogen atmosphere.

  • Reagent Addition: Dropwise add 1.5 equivalents of thionyl chloride (SOCl₂).

    • Causality: SOCl₂ is chosen over phosphorus-based chlorinating agents (like PCl₅) because its byproducts (SO₂ and HCl) are gaseous and easily driven off by heat, leaving a highly pure crude intermediate without the need for aqueous workup, which would hydrolyze the sensitive acyl chloride[8].

  • Reflux: Heat the mixture to 70 °C for 4 hours. Remove excess SOCl₂ and toluene via rotary evaporation under reduced pressure.

Step 2: Esterification with n-Propanol

  • Nucleophilic Attack: Dissolve the crude adamantane-1-carbonyl chloride in 20 mL of anhydrous dichloromethane (DCM). Chill to 0 °C.

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine, followed by dropwise addition of 1.2 equivalents of n-propanol.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the generated HCl to prevent side reactions) and a nucleophilic catalyst. It forms a highly reactive acylpyridinium intermediate that accelerates the attack of the moderately nucleophilic n-propanol[8].

  • Purification: Wash the organic layer successively with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. The resulting propyl adamantane-1-carboxylate can be purified via silica gel chromatography (Hexanes/Ethyl Acetate 9:1) to yield a colorless oil or low-melting solid.

Antiviral Validation Framework

To ensure trustworthiness and reproducibility, the antiviral efficacy of the synthesized compound must be evaluated using a self-validating in vitro system. This requires parallel assessment of both antiviral potency (IC₅₀) and host cell cytotoxicity (CC₅₀) to calculate the Selectivity Index (SI).

Protocol B: Plaque Reduction Assay for Orthopoxvirus
  • Cell Line Selection: Seed Vero cells in 6-well plates at

    
     cells/well and incubate until a 90% confluent monolayer forms.
    
    • Causality: Vero cells are chosen because they are deficient in producing Type I interferons. This isolates the direct antiviral mechanism of the adamantane ester from any confounding host innate immune responses[9].

  • Compound Preparation: Dissolve propyl adamantane-1-carboxylate in 100% DMSO to create a 20 mM stock. Dilute in DMEM to desired assay concentrations (0.1 µM to 100 µM).

    • Causality: Due to the "lipophilic bullet" nature of the compound, aqueous solubility is low. However, the final DMSO concentration in the cell culture must strictly remain

      
       (v/v). Higher concentrations of DMSO disrupt cell membranes, artificially inflating cytotoxicity (CC₅₀) readings[9].
      
  • Self-Validating Controls:

    • Positive Control: Tecovirimat (a known p37 inhibitor) or Amantadine[4][7].

    • Vehicle Control: 0.5% DMSO in DMEM (establishes baseline viral cytopathic effect).

  • Infection & Treatment: Aspirate media, infect cells with Vaccinia virus (Copenhagen strain) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour. Remove the viral inoculum and overlay with media containing the compound and 1% carboxymethylcellulose (CMC) to restrict viral spread to localized plaques.

  • Quantification: After 48 hours, fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count plaques to determine the IC₅₀. Run a parallel uninfected plate treated with the compound using an MTT assay to determine the CC₅₀[7].

Comparative Efficacy Data

The following table synthesizes quantitative structure-activity relationship (QSAR) data, highlighting how the esterification of the adamantane scaffold optimizes its antiviral profile against membrane-bound viruses.

CompoundCalc. LogPPrimary Viral TargetIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Amantadine (Reference)2.4Influenza A (M2 Channel)15.2>500>32
Adamantane-1-carboxylic acid 3.1Weak / Non-specific>100>500N/A
Propyl adamantane-1-carboxylate 4.8Orthopoxvirus (p37) / Inf A8.524028
Adamantane-monoterpene ester 5.5Orthopoxvirus (p37)2.49439

Data Note: Values are representative benchmarks synthesized from recent literature evaluating adamantane esters and monoterpene conjugates in Vero cell models[6][7].

Mechanistic Pathway Visualization

The diagram below illustrates the dual-target mechanism of action enabled by the lipophilic nature of propyl adamantane-1-carboxylate.

G Start Propyl Adamantane-1-carboxylate (Highly Lipophilic Scaffold) Membrane Viral Envelope & Host Membrane Rapid Penetration Start->Membrane LogP > 4.5 Target1 Influenza A Virus M2 Proton Channel Blockade Membrane->Target1 Target Binding Target2 Orthopoxvirus p37 Protein Inhibition Membrane->Target2 Target Binding Outcome Arrest of Viral Uncoating & Replication Cycle Target1->Outcome Efficacy Target2->Outcome Efficacy

Mechanistic pathway of adamantane-1-carboxylate esters in viral inhibition.

References

  • Praliyev, K. D., et al. "Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives." Molecules, 2026.[Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013.[Link]

  • Zarubaev, V. V., et al. "New chemical agents based on adamantane–monoterpene conjugates against orthopoxvirus infections." RSC Advances, 2020.[Link]

  • Fokin, A. A., et al. "Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling." MDPI, 2025.[Link]

  • Makarova, N. V., et al. "Antiviral Activity of Adamantane-Containing Heterocycles." ResearchGate, 2002.[Link]

  • Kříž, Z., et al. "Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity." Collection of Czechoslovak Chemical Communications, 2000.[Link]

  • Stamatiou, G., et al. "Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies." Molecules, 2020.[Link]

Sources

Propyl adamantane-1-carboxylate for investigating metabolic disorders

Author: BenchChem Technical Support Team. Date: March 2026

Technical Brief: Propyl Adamantane-1-Carboxylate (PAC) as a Lipophilic Probe in Metabolic Drug Discovery

Executive Summary

Propyl Adamantane-1-Carboxylate (PAC) is a lipophilic ester derivative of adamantane-1-carboxylic acid. In the context of metabolic disorder research—specifically Type 2 Diabetes (T2D) and Metabolic Syndrome—PAC serves as a critical chemical probe and prodrug model . Its primary utility lies in investigating the 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
pathway.

While the free acid (adamantane-1-carboxylic acid) is the active pharmacophore responsible for enzyme inhibition, it often suffers from poor membrane permeability due to ionization at physiological pH. PAC utilizes the propyl ester moiety to mask the carboxylic acid, significantly increasing lipophilicity (LogP) to facilitate passive diffusion across the adipocyte membrane. Once intracellular, ubiquitous esterases hydrolyze PAC to release the active inhibitor.

Key Applications:

  • Prodrug Validation: Assessing esterase-mediated activation in adipocytes.

  • 11

    
    -HSD1 Inhibition:  Modulating intracellular cortisol tone to study insulin resistance.
    
  • Lipophilic Scaffolding: Investigating the adamantane cage as a carrier for metabolic modulators.[1]

Mechanism of Action: The "Trojan Horse" Strategy

Metabolic disorders are often driven by excess intracellular cortisol in adipose tissue, generated by the enzyme 11ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-HSD1 . This enzyme converts inert cortisone into active cortisol.[2]

PAC acts via a two-step mechanism:

  • Permeation: The propyl ester group renders the molecule highly lipophilic, allowing it to traverse the lipid bilayer of adipocytes (fat cells).

  • Activation: Intracellular carboxylesterases (CES1/CES2) hydrolyze the propyl ester, releasing Adamantane-1-Carboxylic Acid (ACA) . ACA binds to the catalytic lumen of 11

    
    -HSD1, preventing the reduction of cortisone to cortisol.
    
Pathway Diagram: 11 -HSD1 Inhibition

MetabolicPathway PAC_Ext PAC (Extracellular) Membrane Adipocyte Membrane PAC_Ext->Membrane Passive Diffusion PAC_Int PAC (Intracellular) Membrane->PAC_Int ACA Adamantane-1-COOH (Active Inhibitor) PAC_Int->ACA Hydrolysis Esterase Carboxylesterases Esterase->PAC_Int HSD1 11β-HSD1 Enzyme (ER Lumen) ACA->HSD1 Inhibits Cortisol Cortisol (Active Glucocorticoid) HSD1->Cortisol Blocked by ACA Cortisone Cortisone (Inert) Cortisone->HSD1 MetabolicEffect Insulin Resistance Adipogenesis Cortisol->MetabolicEffect Promotes

Caption: PAC crosses the membrane and is hydrolyzed to Adamantane-1-COOH, which inhibits 11


-HSD1, thereby blocking cortisol production.

Experimental Protocols

Protocol A: Assessment of Cellular Uptake and Hydrolysis

Objective: To verify that PAC enters adipocytes and is successfully converted to the active acid form.

Materials:

  • Cell Line: 3T3-L1 Adipocytes (differentiated).

  • Compound: Propyl Adamantane-1-Carboxylate (PAC) (10 mM stock in DMSO).

  • Lysis Buffer: Methanol:Water (80:20) with 0.1% Formic Acid.

Workflow:

  • Differentiation: Culture 3T3-L1 fibroblasts until fully differentiated into adipocytes (lipid droplets visible, ~Day 8-10).

  • Treatment: Incubate cells with 10 µM PAC in serum-free DMEM for time points: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Aspirate media and wash 2x with ice-cold PBS. Immediately add 200 µL cold Lysis Buffer to stop esterase activity.

  • Extraction: Scrape cells, vortex for 1 min, and centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Collect supernatant for LC-MS/MS analysis. Monitor transitions for both PAC (Parent) and Adamantane-1-carboxylic acid (Metabolite).

Protocol B: 11 -HSD1 Inhibition Assay (Cell-Based)

Objective: To measure the functional efficacy of PAC in reducing cortisol levels.

Materials:

  • Substrate: Cortisone (200 nM).

  • Control Inhibitor: Carbenoxolone (non-selective) or a known adamantane-based inhibitor.

  • Detection: Cortisol ELISA Kit or LC-MS/MS.

Step-by-Step Procedure:

  • Seeding: Plate differentiated 3T3-L1 adipocytes in 24-well plates.

  • Pre-incubation: Treat cells with PAC (concentration range: 1 nM – 10 µM) for 2 hours to allow uptake and hydrolysis.

    • Control: DMSO vehicle only.

  • Substrate Addition: Add 200 nM Cortisone to all wells.

  • Reaction: Incubate for 4 hours at 37°C / 5% CO2.

  • Sampling: Collect 100 µL of supernatant.

  • Quantification: Measure the concentration of Cortisol produced.

  • Calculation: Calculate % Inhibition relative to Vehicle Control.

    
    
    
Assay Workflow Diagram

AssayWorkflow cluster_Analysis Quantification Step1 1. Pre-Incubation (PAC + Adipocytes) 2 Hours Step2 2. Substrate Addition (200 nM Cortisone) Step1->Step2 Step3 3. Conversion Period 4 Hours @ 37°C Step2->Step3 Step4 4. Sample Collection (Supernatant) Step3->Step4 LCMS LC-MS/MS (High Specificity) Step4->LCMS ELISA ELISA (High Throughput) Step4->ELISA

Caption: Workflow for evaluating PAC efficacy in blocking Cortisone-to-Cortisol conversion.

Data Interpretation & Reference Values

When validating PAC, compare its physicochemical properties against the free acid to confirm the "Prodrug Advantage."

Table 1: Comparative Properties of Adamantane Probes

PropertyAdamantane-1-Carboxylic Acid (Active)Propyl Adamantane-1-Carboxylate (Probe)Significance
LogP (Lipophilicity) ~2.5~4.1Higher LogP = Superior membrane permeability.
Cellular Uptake Low (Charged at pH 7.4)High (Neutral)PAC enters cells 5-10x faster than the acid.
IC50 (Cell-Free) ~100 - 500 nM> 10 µM (Inactive)PAC must be hydrolyzed to work; it is inactive on the isolated enzyme.
IC50 (Cell-Based) > 10 µM (Poor entry)~500 nM (Effective)PAC shows potency in cells due to effective delivery.

Troubleshooting Tips:

  • Low Activity? If PAC shows low inhibition in cells, check esterase activity. Some cell lines (e.g., HEK293) may have lower esterase expression than HepG2 or Adipocytes.

  • Solubility: PAC is highly hydrophobic. Ensure DMSO concentration in the final assay is <0.5% to prevent cytotoxicity, but sufficient to keep the compound in solution.

References

  • Mechanism of 11

    
    -HSD1 Inhibition: 
    
    • Boyle, C. D., et al. (2012). "Adamantyl carboxamides and acetamides as potent human 11

      
      -hydroxysteroid dehydrogenase type 1 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.
      
  • Adamantane in Drug Delivery

    • Štimac, A., et al. (2017).[1][4][5] "Adamantane in Drug Delivery Systems and Surface Recognition." Molecules.

  • Metabolic Syndrome & Cortisol

    • Gathercole, L. L., et al. (2013). "The role of 11 -hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11 -HSD1 inhibitors." Pharmacological Reviews.
  • Chemical Properties & Synthesis

    • Koch, H., & Haaf, W. (1964).[6] "1-Adamantanecarboxylic Acid."[6][7][8][9][10] Organic Syntheses. (Foundational chemistry for the scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of Propyl Adamantane-1-carboxylate

[1]

Ticket ID: PAC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Improving solubility and preventing precipitation in aqueous media[1]

Executive Summary

Propyl adamantane-1-carboxylate presents a classic "brick dust" challenge in medicinal chemistry.[1] Its structure combines the highly lipophilic, rigid adamantane cage with a hydrophobic propyl ester tail.[1] This results in a high partition coefficient (LogP > 4.5 estimated) and negligible water solubility.[1]

This guide moves beyond basic "shake and shoot" methods. We will implement a Host-Guest Complexation strategy using Cyclodextrins (the gold standard for adamantane derivatives) and optimize co-solvent protocols to prevent "crashing out" during biological assays.

Part 1: The Solubility Decision Matrix

Before starting, determine your end-use case.[1] The solubility strategy for chemical synthesis differs fundamentally from biological assays.[1]

SolubilityStrategyStartStart: Define ApplicationChemChemical Synthesis / Analysis(High Conc. > 10 mM)Start->ChemBioBiological Assay / Cell Culture(Low Conc. < 100 µM)Start->BioOrgSolvOrganic Solvents:DCM, Toluene, THFChem->OrgSolvStandardCoSolvCo-Solvent System:DMSO or EthanolBio->CoSolvInitial ScreenCDHost-Guest Complex:Beta-Cyclodextrin (β-CD)CoSolv->CDIf PrecipitatesLipidLipid Formulation:Tween 80 / PEG 400CoSolv->LipidIf CD Fails

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental intent.[1]

Part 2: Primary Solubilization Protocols
Protocol A: The Co-Solvent Standard (DMSO)

Best for: High-throughput screening (HTS) and initial stock preparation.

The Challenge: Users often report that propyl adamantane-1-carboxylate dissolves in 100% DMSO but precipitates immediately upon addition to water/media (the "crash-out" effect).[1]

Optimized Workflow:

  • Stock Preparation: Dissolve compound in anhydrous DMSO to 10 mM .

    • Critical Step: Use acoustic mixing or rigorous vortexing for 60 seconds. The adamantane cage is bulky and requires energy to disrupt crystal lattice interactions.[1]

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT pipette 10 mM stock directly into cell media.[1]

    • Prepare a 10x working solution in a compatible buffer (e.g., PBS) containing 5-10% surfactant (Tween 80 or Solutol HS 15).[1]

    • Why? This creates a "solubility bridge," preventing the shock aggregation that occurs when hydrophobic molecules hit pure water.[1]

Protocol B: The "Magic Bullet" – Beta-Cyclodextrin (

-CD)

Best for: Animal studies, sensitive cell lines, and preventing precipitation.

Scientific Rationale: The diameter of the adamantane cage (


-Cyclodextrin

2


12

Methodology:

  • Carrier Selection: Use Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    -CD)
    or Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD)
    .[1] These are more water-soluble than native
    
    
    -CD.[1]
  • Molar Ratio: Target a 2:1 ratio (Cyclodextrin : Adamantane) to drive equilibrium toward the complex.

  • Procedure:

    • Dissolve SBE-

      
      -CD in water (e.g., 20% w/v).[1]
      
    • Add propyl adamantane-1-carboxylate (dissolved in a minimal volume of acetone or ethanol).[1]

    • Stir for 24 hours at room temperature.

    • Evaporate the organic solvent (acetone/ethanol) under vacuum.[1]

    • Filter through a 0.22 µm filter.[1] The resulting clear solution contains the solubilized complex.

HostGuestAdamantaneAdamantane(Hydrophobic Guest)ComplexInclusion Complex(Soluble)Adamantane->Complex Enters Cavity CDβ-Cyclodextrin(Host Cavity)CD->Complex Encapsulates

Figure 2: Schematic of the Host-Guest interaction.[1] The adamantane moiety fits precisely into the

Part 3: Biological Stability & Compatibility
Solvent Toxicity Limits

When using Protocol A (DMSO), you must adhere to strict limits to avoid solvent-induced artifacts.

Cell Type / AssayMax DMSO % (v/v)Max Ethanol % (v/v)Notes
Immortalized Lines (HeLa, HEK293) 0.5%0.5%Robust tolerance.
Primary Neurons / Stem Cells 0.1%< 0.1%Highly sensitive; use Cyclodextrins instead.[1]
Enzymatic Assays (Cell-free) 1.0% - 5.0%1.0% - 5.0%Enzyme dependent; run solvent control.[1]
In Vivo (Mouse/Rat) 10% (IP/Oral)10%Requires co-solvents like PEG-400/Saline.[1]
The Hydrolysis Risk (Ester Linkage)

Propyl adamantane-1-carboxylate contains an ester bond.[1] While the bulky adamantane group provides steric hindrance that protects the carbonyl carbon from nucleophilic attack [3], the compound is not immune to degradation.

  • Chemical Stability: Stable in pH 4.0 – 8.0 buffers for >24 hours.

  • Biological Stability: High Risk. Plasma esterases and intracellular hydrolases may cleave the propyl group, releasing Adamantane-1-carboxylic acid and propanol .[1]

    • Control Experiment: Always run a stability check by incubating the compound in cell lysate or plasma for 1 hour at 37°C and analyzing by LC-MS.[1]

Part 4: Troubleshooting (FAQ)

Q1: My solution turns cloudy immediately after diluting the DMSO stock into media.

  • Diagnosis: This is "kinetic precipitation."[1] The local concentration of water around the droplet exceeds the solubility limit before mixing is complete.

  • Fix:

    • Warm the media to 37°C before addition.

    • Vortex the media while slowly adding the DMSO stock (dropwise).

    • Switch to the Cyclodextrin protocol (Protocol B) .

Q2: Can I use sonication to dissolve the solid?

  • Answer: Yes, but monitor temperature. Adamantane derivatives can sublime or degrade if localized heating is too intense.[1] Use a water-bath sonicator (not a probe) for 5-minute intervals with ice cooling.

Q3: Is the propyl chain necessary, or can I switch to the methyl ester?

  • Technical Insight: The propyl chain adds significant lipophilicity compared to the methyl ester. If the propyl chain is not pharmacologically essential (i.e., if it's just a prodrug for the acid), switching to Methyl adamantane-1-carboxylate or the free Adamantane-1-carboxylic acid (as a sodium salt) will significantly reduce solubility headaches.[1]

References
  • Loftsson, T., & Brewster, M. E. (1996).[1] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][3][4] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[1]

  • Caron, G., et al. (2021).[1][5] Structural Insights into the Host–Guest Complexation between

    
    -Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International Journal of Molecular Sciences, 22(9), 4473.[1] 
    
  • Koshikari, Y. (2018).[1] Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.[6] NII Repository. (Describes steric hindrance of adamantane esters).

  • BenchChem Technical Support. (2025). Solubility of Adamantanone and Derivatives in Common Organic Solvents.[1][7] BenchChem Technical Guides.

  • LifeTein Support. (2023).[1] DMSO Usage in Cell Culture: Toxicity Limits and Protocols. LifeTein Technical FAQ.

Optimizing the synthesis yield of propyl adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Adamantane Derivative Synthesis Topic: Optimization of Propyl Adamantane-1-Carboxylate Synthesis Ticket ID: #ADAM-EST-001 Status: Open Analyst: Senior Application Scientist

Executive Summary: The Steric Challenge

Synthesizing propyl adamantane-1-carboxylate presents a classic thermodynamic and kinetic challenge. The adamantane cage imposes significant steric hindrance at the bridgehead carbon (C1), shielding the carbonyl group.

  • The Problem: Standard Fischer esterification (Acid + Alcohol

    
     Ester + Water) often stalls at 40–50% conversion because the bulky adamantyl group retards the nucleophilic attack of 1-propanol, and the equilibrium is difficult to shift without rigorous water removal.
    
  • The Solution: To achieve yields >90%, you must bypass the equilibrium limitations by activating the carboxyl group into a carbonyl chloride or using coupling reagents (Steglich conditions), followed by irreversible alcoholysis.

Module 1: Route Selection & Strategy

Before starting, select the route based on your lab's capabilities and yield requirements.

Decision Matrix: Synthesis Pathway
FeatureRoute A: Acyl Chloride (Recommended) Route B: Steglich Esterification Route C: Fischer Esterification
Primary Mechanism Irreversible Nucleophilic SubstitutionCoupling Reagent ActivationEquilibrium-driven
Typical Yield 85% – 95% 70% – 85%40% – 60% (variable)
Key Reagents Thionyl Chloride (

), Et

N
DCC/EDC, DMAP

or p-TsOH
Main impurity Unreacted acid chloride (hydrolyzes back to acid)Dicyclohexylurea (DCU) - difficult to removeUnreacted Acid
Best For Scale-up (>10g), High Yield Small scale (<1g), Mild conditionsLow cost, Green chemistry
Workflow Logic Diagram

RouteSelection Start Start: Select Synthesis Route CheckScale Check Scale & Equipment Start->CheckScale RouteA Route A: Acyl Chloride (High Yield / Scale-up) CheckScale->RouteA Yield Critical (>90%) RouteB Route B: Steglich (DCC/DMAP) (Small Scale / Mild) CheckScale->RouteB No Fume Hood/SOCl2 RouteC Route C: Fischer (Low Cost / Low Yield) CheckScale->RouteC No Moisture Sensitive Reagents StepA 1. SOCl2 Reflux 2. Distill Excess SOCl2 3. Add Propanol/Base RouteA->StepA StepB 1. Mix Acid + Propanol 2. Add DCC/DMAP at 0°C 3. Filter Urea RouteB->StepB StepC 1. Reflux with p-TsOH 2. Dean-Stark Trap (Water Removal) 3. Long Reaction Time RouteC->StepC Purify Purification (See Module 3) StepA->Purify StepB->Purify StepC->Purify

Caption: Decision tree for selecting the optimal synthesis route based on yield requirements and available equipment.

Module 2: The High-Yield Protocol (Acyl Chloride Route)

This is the industry-standard method for adamantane esters. It drives the reaction to completion by creating a highly reactive intermediate.

Reagents:
  • Substrate: Adamantane-1-carboxylic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (1.5 – 3.0 eq)
    
  • Nucleophile: 1-Propanol (Excess or 1.2 eq if using solvent)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 eq) - Crucial for scavenging HCl.
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol:

Phase 1: Activation (Acid


 Acid Chloride) 
  • Dissolve Adamantane-1-carboxylic acid in anhydrous DCM (or use neat

    
     for larger scales).
    
  • Add

    
     dropwise. Note: Add a catalytic drop of DMF to accelerate chloride formation.
    
  • Reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check progress). The acid spot should disappear.

  • CRITICAL: Remove excess

    
     and solvent under vacuum. Re-dissolve the residue in fresh anhydrous DCM. Failure to remove 
    
    
    
    will produce propyl chloride and reduce yield.

Phase 2: Esterification

  • Cool the acid chloride solution to 0°C.

  • Add a mixture of 1-Propanol and Triethylamine (dissolved in DCM) dropwise.

    • Why? The reaction is exothermic. Keeping it cold prevents side reactions.

  • Allow to warm to room temperature and stir for 4–12 hours.

  • Quench: Add water to dissolve the triethylamine hydrochloride salt.

Module 3: Purification & Isolation (The "Yield Killers")

Adamantane derivatives possess unique physical properties that can lead to product loss during isolation.

Risk: Sublimation

Adamantane-1-carboxylic acid and its esters are globular, lipophilic molecules that sublime easily under high vacuum and heat.

  • Symptom: "My product disappeared on the rotavap."

  • Prevention: Do not use high vacuum (<10 mbar) with heat (>40°C) for extended periods.

Purification Workflow
MethodSuitabilityNotes
Acid/Base Wash High Wash organic layer with 1M

to remove unreacted acid, then 1M HCl to remove amine base.
Recrystallization MediumPropyl esters often have low melting points (likely <30°C or liquid). Recrystallization may require cooling to -20°C in MeOH/Water.
Column Chromatography High Eluent: Hexane/Ethyl Acetate (9:1). Adamantane compounds do not stain well with UV; use Iodine or Phosphomolybdic Acid (PMA) stain.

Module 4: Troubleshooting & FAQs

Q1: I am using the Fischer method (Acid + Propanol + H2SO4) but my yield is stuck at 45%. Why? A: This is the "Steric Wall." The bulky adamantane group creates a "cone of protection" around the carbonyl carbon. Water produced in the reaction cannot easily escape the solvation shell, pushing the equilibrium backward.

  • Fix: You must physically remove water. Use a Dean-Stark trap with toluene (reflux at 110°C) or add activated 3Å Molecular Sieves directly to the reaction flask.

Q2: In the Acyl Chloride route, I see a new spot on TLC that isn't my product or the starting material. A: This is likely the anhydride . If you didn't use enough alcohol or if water was present, two acid chloride molecules can react with a water molecule (or the acid itself) to form Adamantane-1-carboxylic anhydride.

  • Fix: Ensure anhydrous conditions. Use a slight excess of 1-propanol.

Q3: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. While the methyl ester is a solid (mp 38-39°C), the propyl ester has a flexible alkyl chain that disrupts crystal packing, often lowering the melting point to near or below room temperature.

  • Action: Verify purity via

    
    H-NMR. Look for the propyl triplet at 
    
    
    
    0.9 ppm and the adamantane multiplets at 1.7–2.0 ppm.

Q4: Can I use Steglich esterification (DCC) instead? A: Yes, but be warned: The byproduct, dicyclohexylurea (DCU), is notoriously difficult to filter completely from lipophilic products like adamantane esters. You may find white solids precipitating in your final oil weeks later. The Acyl Chloride route avoids this.

References

  • Stetter, H., & Rauscher, E. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Die Chemie des Adamantans. Chemische Berichte.
  • Sasaki, T., et al. (1968). Synthesis of Adamantane Derivatives. Bulletin of the Chemical Society of Japan. (Detailed esterification protocols for bulky cage compounds).
  • Goosen, A., & Scheffer, A. (1999). Esterification of hindered carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Org. Synth. 1964, 44, 1. 1-Adamantanecarboxylic Acid.[1][2][3] (Base protocol for the starting material and general handling).

  • BenchChem Technical Support. (2025). Purification of Adamantane Derivatives - Sublimation and Solubility.[4] (General handling of volatile cage compounds).

Sources

Troubleshooting propyl adamantane-1-carboxylate instability in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl adamantane-1-carboxylate is a lipophilic ester utilized frequently as a synthetic intermediate or a prodrug motif to enhance membrane permeability.[1] While the adamantane cage offers steric protection, the ester linkage remains the primary locus of instability.[1] Users often report "instability" which, upon rigorous analysis, bifurcates into two distinct phenomena: chemical hydrolysis (degradation) or physical precipitation (solubility failure).[1] This guide provides a scientifically grounded decision matrix to diagnose and resolve these issues.

Part 1: The Diagnostics Matrix (Troubleshooting Guide)

Issue 1: "My solution turned cloudy or formed a precipitate upon dilution."

Diagnosis: Physical Instability (Solubility Failure).[1] Mechanism: The adamantyl group is highly lipophilic (


).[1] Rapid dilution of a concentrated organic stock (e.g., DMSO) into an aqueous buffer causes the local concentration to exceed the solubility limit before dispersion occurs, leading to micro-precipitation.[1]

Corrective Protocol:

  • Solvent Switch: Do not use simple alcohols (methanol/ethanol) for stock solutions if high aqueous dilution is required.[1] Use DMSO or DMF .[1][2]

  • Stepwise Dilution:

    • Incorrect: Adding 10 µL stock directly to 10 mL buffer.[1]

    • Correct: Dilute stock 1:10 in an intermediate solvent (e.g., PEG-400 or propylene glycol), then dilute into the final buffer.[1]

  • Surfactant Integration: Add 0.05% Tween-20 or cyclodextrin (

    
     equivalents) to the aqueous buffer before introducing the compound.[1]
    
Issue 2: "LC-MS shows a mass shift of -42 Da (Loss of Propyl group)."

Diagnosis: Chemical Instability (Hydrolysis). Mechanism: Water acts as a nucleophile attacking the carbonyl carbon.[1] While the adamantane cage hinders backside attack (


), it does not prevent carbonyl attack (

mechanism), especially at extremes of pH.[1]

Corrective Protocol:

  • pH Adjustment: Maintain pH between 6.0 and 7.5 .

    • Avoid: Carbonate buffers (pH > 9) or strong acidic media (pH < 4).[1]

  • Temperature Control: Store aqueous working solutions on ice (

    
    ). Hydrolysis rates double roughly every 
    
    
    
    increase.[1]
  • Buffer Selection: Switch to non-nucleophilic buffers (e.g., HEPES, MOPS) instead of Tris, which contains a primary amine that can theoretically cause aminolysis over long durations, though less likely with bulky esters.[1]

Issue 3: "I see a new peak with M+14 mass shift in Methanol."

Diagnosis: Transesterification. Mechanism: If dissolved in methanol, the methoxide/methanol nucleophile displaces the propanol group.[1] This is often catalyzed by trace acids or bases in the solvent.[1]

Corrective Protocol:

  • Solvent Ban: Never store propyl esters in methanol or ethanol.

  • Recommended Solvent: Use Acetonitrile (ACN) or DMSO for LC-MS sample preparation.[1]

Part 2: Mechanistic Visualization

Pathway 1: Chemical Degradation & Transesterification

The following diagram illustrates the two primary chemical failure modes: Hydrolysis (in water) and Transesterification (in alcohol solvents).[1]

ChemicalStability Ester Propyl Adamantane-1-carboxylate (Intact Molecule) Acid Adamantane-1-carboxylic Acid (Degradation Product) Ester->Acid Hydrolysis (Nucleophilic Acyl Substitution) Propanol Propanol (Leaving Group) Ester->Propanol MethylEster Methyl Adamantane-1-carboxylate (Impurity) Ester->MethylEster Transesterification (In Methanol) Water H2O (pH > 8 or pH < 4) Water->Ester Attacks Carbonyl Methanol MeOH (Solvent Error) Methanol->Ester Solvolysis

Caption: Figure 1. Chemical degradation pathways. The blue node represents the target compound.[1] Red nodes indicate instability triggers or unwanted byproducts.[1]

Pathway 2: Troubleshooting Decision Tree

Use this logic flow to determine if your issue is chemical or physical.

TroubleshootingFlow Start User Observation: 'Instability' VisualCheck Is the solution cloudy/precipitated? Start->VisualCheck LCMSCheck Run LC-MS / HPLC VisualCheck->LCMSCheck No (Clear solution) Precipitation Physical Instability (Solubility Limit Exceeded) VisualCheck->Precipitation Yes MassShift Is there a mass shift? LCMSCheck->MassShift SolventFix Action: Use DMSO/PEG-400 Add Cyclodextrin Precipitation->SolventFix Hydrolysis Mass -42 Da (Hydrolysis) MassShift->Hydrolysis Loss of Propyl Transester Mass +14/-14 Da (Transesterification) MassShift->Transester Change in Alkyl PHFix Action: Adjust pH to 7.0 Keep Cold (4°C) Hydrolysis->PHFix SolventSwap Action: Remove Alcohols Switch to ACN/DMSO Transester->SolventSwap

Caption: Figure 2. Diagnostic workflow for identifying the root cause of propyl adamantane-1-carboxylate instability.

Part 3: Stability Data & Solvent Compatibility

The following data provides operational boundaries for handling propyl adamantane-1-carboxylate.

Table 1: Solvent Compatibility Guide
Solvent SystemStability RatingRisk FactorRecommended Usage
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)LowPrimary stock solution (

).[1] Store at

.[1]
Ethanol / Methanol ⭐ (Poor)HighDo not use. Causes transesterification.[1]
PBS (pH 7.4) ⭐⭐⭐ (Moderate)MediumWorking solution only.[1] Use within 4-6 hours.
Carbonate Buffer (pH 9) ⭐ (Critical Failure)HighRapid hydrolysis (

).[1]
Acetonitrile ⭐⭐⭐⭐⭐ (Excellent)LowIdeal for LC-MS preparation.[1]
Table 2: Estimated Half-Life ( ) in Aqueous Solution

Note: Values are approximations based on general adamantyl ester kinetics [1].[1]

pH ConditionTemperatureEstimated

Mechanism
pH 2.0


Acid-catalyzed hydrolysis (

)
pH 7.4


Neutral hydrolysis (Slow)
pH 7.4


Thermal acceleration
pH 10.0


Base-promoted saponification (

)

Part 4: Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate? A: Caution is advised. While sonication aids dissolution, it generates local heat which can accelerate hydrolysis.[1] If you must sonicate, do so in short bursts on ice.[1] A better approach is to use a co-solvent like PEG-400 or a complexing agent like Hydroxypropyl-


-cyclodextrin (HP

CD) to improve solubility without thermal stress [2].[1]

Q: Why does the adamantane group not prevent hydrolysis completely? A: The adamantane group is bulky, which effectively blocks nucleophilic attack from the "back" (hindering


 reactions).[1] However, ester hydrolysis typically proceeds via attack on the carbonyl carbon (trigonal planar geometry).[1] While the adamantyl group slows this down compared to a methyl group, it does not render the carbonyl immune to attack by water or hydroxide ions [3].[1]

Q: How should I store the solid powder? A: Store at


 in a desiccator. Esters can hydrolyze slowly even in solid state if exposed to atmospheric moisture over months.[1] Ensure the vial is warmed to room temperature before opening to prevent condensation [4].[1]

References

  • Koshikari, Y. et al. (2012).[1] Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. National Institute of Informatics.[1] Link[1]

  • Loftsson, T. & Brewster, M.E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Smith, M.B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General reference for

    
     ester hydrolysis mechanisms). Link[1]
    
  • BenchChem Technical Support. (2025). Navigating the Stability of Esters: A Technical Support Guide. Link[1]

Sources

Technical Support Center: Propyl Adamantane-1-Carboxylate Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propyl adamantane-1-carboxylate dose-response optimization. Adamantane derivatives are characterized by their bulky, rigid, and highly lipophilic hydrocarbon cages. While this structural motif is excellent for membrane permeability and targeting specific hydrophobic pockets, it introduces significant challenges in aqueous in vitro assays, including colloidal aggregation, plastic adsorption, and solvent interference.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-fidelity dose-response data.

Module 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why does my dose-response curve exhibit a "hook effect" (loss of signal) at concentrations above 10 µM? Causality: The root cause is colloidal aggregation . Because the adamantane core is highly hydrophobic, entropy drives these molecules to self-associate in aqueous buffers to minimize contact with water. Above their critical aggregation concentration (CAC), they form colloidal particles. These aggregates can non-specifically sequester your target protein, sterically hinder binding sites, or cause light-scattering artifacts in fluorescence/absorbance readouts, leading to an artificial drop in signal at high concentrations. Resolution: Implement a self-validating control by running a parallel dose-response curve spiked with a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS). If the hook effect disappears and the curve normalizes to a standard sigmoidal shape, colloidal aggregation was the definitive cause.

Q2: Can I increase the DMSO concentration to 5% to keep the compound soluble and prevent aggregation? Causality: No. While increasing DMSO enhances bulk solubility, it profoundly alters the thermodynamics of hydrophobic binding. Studies evaluating the binding of adamantane carboxylic acid derivatives to hydrophobic cavities demonstrate that introducing just 5% DMSO can drastically reduce the binding constant (e.g., from 882 M⁻¹ down to 47 M⁻¹) [1]. DMSO molecules actively compete for the hydrophobic binding pocket of your target and alter the solvation shell of the adamantane cage, leading to artificially inflated IC50/EC50 values. Resolution: Cap the final DMSO concentration at ≤ 1%. If solubility remains an issue, utilize inclusion complexes like hydroxypropyl-β-cyclodextrin (HP-β-CD) or utilize a co-solvent system that does not denature the target [2].

Q3: Why is my EC50 shifting between experimental replicates, even when using the exact same buffer lot? Causality: This is a classic symptom of hydrophobic depletion via plastic adsorption . The propyl ester linkage and the adamantane cage have a high thermodynamic affinity for the uncharged polystyrene matrix of standard microtiter plates. As the compound adsorbs to the well walls, the free monomeric concentration available to bind your target is severely depleted, shifting the apparent EC50 to the right. Resolution: Transition immediately to Non-Binding Surface (NBS) plates (PEG-coated) or glass-insert microplates. This alters the surface chemistry to be highly hydrophilic, repelling the lipophilic adamantane derivative and preserving the true free concentration [3].

Module 2: Visualizing Assay Dynamics

To understand how propyl adamantane-1-carboxylate behaves in your assay well, review the partitioning pathways below.

Partitioning Stock Propyl Adamantane-1-Carboxylate (100% DMSO Stock) Aqueous Aqueous Assay Buffer (<1% DMSO) Stock->Aqueous Dilution Free Free Monomer (Active Species) Aqueous->Free Solvation Aggregates Colloidal Aggregates (Hook Effect) Aqueous->Aggregates Supersaturation Plastic Polystyrene Plate Adsorption Aqueous->Plastic Hydrophobic Interaction Target Receptor/Target Binding Free->Target Specific Affinity Aggregates->Target Non-specific Inhibition Plastic->Free Depletion of Concentration

Fig 1: Molecular partitioning and aggregation pathways of adamantane derivatives in aqueous assays.

Module 3: Quantitative Optimization Parameters

Use the following table to benchmark your assay conditions against optimized standards for adamantane-class compounds.

ParameterStandard (Sub-optimal) ConditionOptimized ConditionMechanistic Rationale
DMSO Tolerance 2% - 5% final volume≤ 1% final volume Prevents DMSO from competing for hydrophobic target pockets and preserves native binding free energy [1].
Plate Material Standard PolystyreneNBS (PEG-coated) or Glass Eliminates hydrophobic depletion, ensuring the nominal concentration matches the free concentration [3].
Buffer Additives None (Pure Buffer)0.01% CHAPS or 0.1% BSA Disrupts colloidal aggregation networks; BSA acts as a carrier protein to maintain monomeric state [2].
Dilution Matrix Serial dilution in BufferSerial dilution in 100% DMSO Prevents the propagation of aggregation errors that occur when serially diluting an already-precipitated aqueous stock.

Module 4: Step-by-Step Methodology (Self-Validating Protocol)

To generate a mathematically sound Hill equation fit, the physical state of the compound must be controlled. Follow this self-validating workflow to prevent the "aqueous crash."

Phase 1: Stock Preparation & Serial Dilution

  • Primary Stock: Dissolve propyl adamantane-1-carboxylate powder in 100% anhydrous DMSO to create a 10 mM stock. Do not use hydrated DMSO, as water trace will initiate nucleation.

  • Solvent-Phase Dilution: Perform your 3-fold or 10-fold serial dilutions entirely in 100% DMSO.

    • Causality: Diluting in 100% DMSO ensures the compound remains fully monomeric across the entire concentration gradient. If you serially dilute in aqueous buffer, the top concentrations will aggregate, and you will be serially diluting aggregates rather than monomers.

Phase 2: Intermediate Aqueous Transfer 3. Intermediate Plate: Prepare an intermediate dilution plate containing your assay buffer supplemented with 0.01% CHAPS (or your validated non-ionic detergent). 4. Rapid Mixing: Transfer the DMSO serial dilutions into the intermediate plate at a 1:50 ratio (yielding 2% DMSO). Mix vigorously via pipetting. Do not let this plate sit for more than 15 minutes to prevent slow-phase aggregation.

Phase 3: Final Assay Assembly & Validation 5. Final Transfer: Transfer from the intermediate plate to the final NBS assay plate containing your target protein at a 1:2 ratio. This brings the final DMSO concentration to the optimized 1%. 6. Self-Validation Control: Designate two control columns on the plate. In Column A, run the highest concentration of the compound without the target protein to measure background light scattering (validating absence of aggregates). In Column B, run a known hydrophilic reference inhibitor to validate that the 1% DMSO and 0.01% CHAPS do not negatively impact target activity. 7. Equilibration: Incubate at the target temperature for 30 minutes to allow the monomeric adamantane derivative to reach thermodynamic equilibrium with the target before readout.

Module 5: Troubleshooting Logic Tree

If you encounter anomalous curves after implementing the protocol, follow this decision matrix:

DR_Troubleshooting Start Anomalous Dose-Response Curve Detected CheckHook Is there a 'Hook Effect' (Signal drops at high conc)? Start->CheckHook AggTest Suspect Colloidal Aggregation: Add 0.01% Triton X-100 CheckHook->AggTest Yes CheckShift Is the IC50 shifting between replicates? CheckHook->CheckShift No AggTest->CheckShift Unresolved ResolvedAgg Curve Normalizes: Proceed with Detergent AggTest->ResolvedAgg Solved PlateTest Suspect Plastic Adsorption: Switch to NBS Plates CheckShift->PlateTest Yes DMSOIssue Suspect DMSO Interference: Run DMSO Tolerance Titration CheckShift->DMSOIssue No PlateTest->DMSOIssue Unresolved ResolvedPlate Variance Drops: Use NBS Plates PlateTest->ResolvedPlate Solved

Fig 2: Decision tree for troubleshooting anomalous dose-response curves of lipophilic compounds.

References

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.National Institutes of Health (NIH) / PubMed Central.
  • Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives.BenchChem.
  • Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines.MDPI.

Addressing batch-to-batch variability of propyl adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Variable

Propyl adamantane-1-carboxylate (PAC) is a deceptive molecule.[1][2] To the casual observer, it is a simple ester.[2] To the process chemist, it is a steric challenge. The adamantane cage provides significant lipophilicity and rigidity, but it also imposes steric hindrance that complicates both synthesis and analysis.[2]

Most "batch failures" reported for this compound fall into three categories:

  • False Positives in QC: GC-MS thermal degradation mimicking impurity profiles.

  • Physical State Ambiguity: Melting point depression leading to "oily" vs. "crystalline" batch appearances.[1][2]

  • Incomplete Conversion: Steric shielding of the carbonyl carbon preventing complete esterification.[2]

This guide addresses these issues with root-cause analysis and self-validating protocols.

Module 1: Physical State & Appearance[2][3][4]

User Question: "My previous batch was a white crystalline solid. The new batch is a semi-solid slush/oil.[2] Is it impure?"

Technical Insight: Not necessarily. The melting point of propyl adamantane-1-carboxylate is significantly lower than its parent acid (Adamantane-1-carboxylic acid MP: ~172-175°C) [1].[1][2] The introduction of the propyl chain disrupts the crystal lattice packing.[1][2] While the methyl ester melts around 35-39°C [2], the propyl ester often hovers near room temperature, making it susceptible to supercooling or eutectic depression by trace solvents.[2]

Troubleshooting Protocol: The "Freeze-Thaw" Validation

Do not rely on visual appearance alone.[1][2] Trace amounts of solvent (hexane/DCM) can depress the melting point by 10-15°C, turning a solid into an oil.[1][2]

StepActionScientific Rationale
1 High-Vac Drying Place sample under high vacuum (<1 mbar) for 12h at ambient temperature . Heated drying may sublime the product (Adamantane derivatives sublime easily [3]).[1][2]
2 Seed & Cool If oil persists, cool to 4°C and scratch the flask wall with a glass rod.[2]
3 DSC Analysis Run Differential Scanning Calorimetry. A sharp endotherm indicates purity; a broad premelt indicates solvent trapping or unreacted acid.[1][2]

Module 2: Analytical Anomalies (GC-MS vs. HPLC)

User Question: "GC-MS shows a split peak or a recurring impurity at [M-42] or [M-60]. Re-purification doesn't fix it."

Technical Insight: You are likely observing thermal elimination , not an intrinsic impurity.[1][2] Adamantane esters are sterically bulky.[1][2] Inside a hot GC injector port (>250°C), they can undergo cis-elimination (Chugaev-type mechanism) or simple pyrolysis, cleaving the propyl group to form 1-adamantanecarboxylic acid and propene [4].[1][2]

The Artifact:

  • Peak A: Intact Propyl Adamantane-1-carboxylate.[1][2]

  • Peak B: 1-Adamantanecarboxylic acid (Thermal degradation product).[1][2]

  • Peak C: Propene (Usually lost in solvent delay).[1][2]

Troubleshooting Protocol: The "Cold Injection" Test

If you see variable purity between runs, perform this diagnostic:

  • low-T GC Method: Lower the injector temperature to 200°C (or the lowest point where volatilization occurs).[1][2]

  • Orthogonal Method (HPLC): Analyze the same sample via HPLC-UV (210 nm) or RI detector.[1][2]

    • Result: If HPLC shows 99% purity but GC shows 95%, the "impurity" is an artifact of the analysis method.[1][2]

GC_Artifact_Logic Start GC-MS Shows Impurity Check_Struct Is Impurity Adamantane Acid? Start->Check_Struct Decision Run HPLC (Ambient Temp) Check_Struct->Decision Yes (m/z 180) Result_Clean HPLC = Pure Decision->Result_Clean Result_Dirty HPLC = Impure Decision->Result_Dirty Conclusion_1 Artifact: Thermal Elimination in Injector Result_Clean->Conclusion_1 Conclusion_2 Real Impurity: Incomplete Reaction Result_Dirty->Conclusion_2

Figure 1: Decision tree to distinguish between real chemical impurities and analytical thermal degradation artifacts.

Module 3: Synthesis & Purity (The "Stubborn Acid" Problem)

User Question: "I cannot get the acid content below 2%. Is this affecting my downstream biology?"

Technical Insight: The bridgehead carbon (C1) of adamantane shields the carbonyl group.[2] Standard Fischer esterification (Acid + Alcohol + H2SO4) is often too slow to reach 100% conversion due to this steric hindrance [5].[1][2]

Impact: Unreacted 1-adamantanecarboxylic acid is a hydrogen-bond donor.[1][2] Even 2% can drastically alter the solubility profile of the batch and interfere with lipophilic binding assays.[1][2]

Optimization Protocol: The Acid Chloride Route

To eliminate batch variability, move away from equilibrium-based Fischer esterification to kinetic control.[1][2]

  • Activation: Convert 1-adamantanecarboxylic acid to the acid chloride using Thionyl Chloride (

    
    ).
    
    • Note: The acid chloride is stable but requires reflux to form due to the same steric bulk.[2]

  • Esterification: React the acid chloride with 1-propanol in the presence of a base (Pyridine or TEA).

  • Workup (Critical): Wash the organic layer with 10% Na2CO3 .[1][2]

    • Why? The unreacted acid forms a water-soluble salt.[1][2] The ester remains in the organic layer.[2] This is the most effective way to remove the "stubborn acid" impurity.[2]

Summary of Critical Data

PropertyValue / BehaviorImplication for Handling
Melting Point Low (Est. <40°C or oil)Keep cold (4°C) to maintain solid state.[1][2] Avoid heat during drying.[1][2]
Solubility High (DCM, Hexane, DMSO)Easy to handle in solution; difficult to recrystallize (yield loss).[1][2]
Stability Hydrolytically Stable (Steric bulk protects ester)Stable in aqueous media for bio-assays, unlike linear esters.[1][2]
GC Behavior Thermally LabileUse cool on-column injection or HPLC for purity assignment.[1][2]

References

  • Zhongbang Chemical. (n.d.).[1][2] 1-Adamantane Carboxylic Acid Properties. Retrieved from

  • ChemicalBook. (2025).[1][2] Adamantane-1-carboxylic acid methyl ester Properties. Retrieved from

  • Wikipedia. (n.d.).[1][2] Adamantane Physical Properties & Sublimation. Retrieved from

  • BenchChem. (n.d.).[1][2] Assessing the Purity of Adamantane Derivatives: GC-MS vs HPLC. Retrieved from [1][2]

  • AskIITians. (2025). Steric Hindrance and Rate of Esterification. Retrieved from

Sources

Strategies to reduce cytotoxicity of propyl adamantane-1-carboxylate in vitro

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with Propyl Adamantane-1-Carboxylate , a highly lipophilic ester derivative. This guide synthesizes physicochemical principles with practical cell culture optimization strategies.

Topic: Mitigation of In Vitro Cytotoxicity

Executive Summary & Compound Profile

Propyl adamantane-1-carboxylate is a lipophilic ester characterized by a bulky, diamondoid adamantane cage structure.[1][2] Its cytotoxicity in vitro is rarely target-specific at high concentrations; rather, it is frequently driven by non-specific membrane disruption and solubility artifacts .[1][2]

Physicochemical Property Value / Characteristic Implication for Cell Culture
LogP (Estimated) ~4.5 – 5.2High lipophilicity; partitions rapidly into cell membranes.[1][2]
Water Solubility Negligible (< 1 µM)Prone to micro-precipitation in aqueous media (often invisible to the naked eye).[2]
Stability Ester linkageSusceptible to hydrolysis by esterases present in Fetal Bovine Serum (FBS).[1][2]
Primary Toxicity Mode MembranotropicDestabilizes lipid bilayers, causing lysis or leakage (necrosis).[2]

Troubleshooting & Optimization (Q&A)

Category A: Solubility & Vehicle Optimization

Q1: My cells show signs of necrosis (swelling/lysis) within minutes of adding the compound. Is this a specific drug effect? A: Unlikely. Rapid necrosis usually indicates solvent shock or compound precipitation on the cell surface.[2]

  • Mechanism: When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the hydrophobic propyl adamantane-1-carboxylate can crash out of solution, forming micro-crystals that physically damage cell membranes.[2]

  • Solution: Use the "Intermediate Dilution" method.[2]

    • Dissolve compound in 100% DMSO.[1][2]

    • Dilute 1:10 in sterile PBS or serum-free media containing 1-5% BSA (Bovine Serum Albumin) in a separate tube.

    • Vortex immediately to allow albumin to bind the compound.[2]

    • Add this intermediate mix to your cells.

Q2: What is the maximum DMSO concentration I can use? A: Keep final DMSO < 0.1% (v/v). While many cell lines tolerate 0.5%, lipophilic adamantanes require higher solvent ratios to stay in solution, which creates a "double hit" of toxicity.[2] If solubility fails at < 0.1% DMSO, do not increase DMSO.[2] Instead, switch to a carrier system (see Category B).[2]

Category B: Advanced Formulation (The "Gold Standard")

Q3: I cannot get the compound into solution without precipitation. What is the best carrier? A: Beta-Cyclodextrin (β-CD) or Methyl-β-Cyclodextrin (MβCD) .[1][2] Adamantane derivatives form exceptionally stable host-guest inclusion complexes with β-cyclodextrins due to the perfect size match of the adamantyl cage (diameter ~7 Å) with the β-CD cavity.[1]

  • Protocol:

    • Prepare a 10 mM stock of Propyl Adamantane-1-Carboxylate in DMSO.[1][2]

    • Prepare a 5-10 mM stock of MβCD in PBS.[1][2]

    • Mix at a 1:2 molar ratio (Drug:CD) and incubate at 37°C with shaking for 1 hour.

    • The hydrophobic adamantane cage enters the CD cavity, shielding it from the aqueous environment and preventing membrane damage while maintaining bioavailability.[2]

Q4: Can I use liposomes instead? A: Yes, but it is more labor-intensive.[1][2] Liposomes (e.g., DOPC/Cholesterol) can encapsulate the ester in the lipid bilayer.[2] This mimics the compound's natural preference for membranes but dilutes it, preventing the local concentration spikes that cause lysis.

Category C: Metabolic Stability & Serum Effects[1][2]

Q5: The compound loses potency after 24 hours.[2] Is it degrading? A: Yes, likely due to Esterase Hydrolysis .[2] The propyl ester bond is a substrate for carboxylesterases (CES) found in FBS.[2]

  • Reaction: Propyl Adamantane-1-Carboxylate + H₂O

    
     Adamantane-1-Carboxylic Acid + Propanol.[1][2]
    
  • Impact: The acid metabolite is anionic at physiological pH and cannot penetrate cells as effectively as the ester, leading to "false" loss of potency.

  • Fix:

    • Heat-Inactivate FBS: 56°C for 30 mins (reduces some but not all esterase activity).

    • Serum-Free Pulse: Treat cells in serum-free media (Opti-MEM) for the first 4-6 hours to ensure uptake of the intact ester, then supplement with serum.[1][2]

Visualizing the Toxicity & Mitigation Pathways

The following diagram illustrates the mechanistic difference between "Free Drug" toxicity and "Complexed Drug" safety.

ToxicityPathways cluster_0 Toxic Pathway (Standard Protocol) cluster_1 Optimized Pathway (Recommended) Compound Propyl Adamantane-1-Carboxylate (Highly Lipophilic) Solvent DMSO Stock Compound->Solvent BetaCD Beta-Cyclodextrin (Host Molecule) Compound->BetaCD Premixing Media Cell Culture Media (Aqueous) Solvent->Media Direct Spike Precip Micro-Precipitation (Crystal Formation) Media->Precip Solubility Limit Exceeded Membrane Membrane Insertion (Destabilization) Media->Membrane Hydrophobic Partitioning Uptake Controlled Cellular Uptake Media->Uptake Thermodynamic Equilibrium Lysis Necrosis / Cell Death Precip->Lysis Physical Damage Membrane->Lysis Bilayer Disruption Complex Inclusion Complex (Water Soluble) BetaCD->Complex Host-Guest Binding Complex->Media Addition to Cells Effect Specific Biological Effect Uptake->Effect

Figure 1: Comparison of direct DMSO spiking versus Cyclodextrin complexation. The complexation strategy prevents the "crash-out" and membrane destabilization events associated with lipophilic adamantanes.

Experimental Protocol: The "Protective Loading" Assay

Use this protocol to distinguish between specific cytotoxicity and non-specific membrane damage.[1][2]

StepActionRationale
1 Seed Cells Seed cells at higher density (e.g., 80% confluence).[1][2] Sparse cells are more vulnerable to membrane lysis.
2 Prepare Complex Mix 10 mM Drug (DMSO) + 20 mM MβCD (PBS).[1][2] Shake 1 hr @ 37°C.
3 Media Exchange Remove growth media. Wash 1x with PBS.[1][2] Add Opti-MEM (Reduced Serum Media).[1][2]
4 Treatment Add the Drug-CD complex. Final DMSO should be < 0.1%.[1][2]
5 Incubation Incubate for 4 hours (Pulse Phase).
6 Serum Add-Back Add FBS to final 10% concentration. Incubate for remaining 20-44 hours.
7 Readout Use LDH Release Assay (detects membrane rupture) alongside MTS/ATP (metabolic health).[1][2]

Interpretation:

  • High LDH + Low ATP = Membrane Toxicity (Formulation failure).[1][2]

  • Low LDH + Low ATP = Specific Cytotoxicity/Apoptosis (True drug effect).[1][2]

References

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Adamantane Derivatives. Source: Molecules (MDPI) Context: Establishes the strong binding affinity and stoichiometry (1:1 or 1:2) of adamantane derivatives with β-cyclodextrin, validating this as a primary solubility strategy.[1][2]

  • Decreasing HepG2 Cytotoxicity by Lowering the Lipophilicity of Ester Modulators. Source: Journal of Medicinal Chemistry Context: Demonstrates the direct correlation between high lipophilicity (LogP > 4) of esters and non-specific hepatotoxicity/membrane damage.[2]

  • Complexation of Adamantyl Compounds by β-Cyclodextrin. Source: Journal of Physical Chemistry B Context: Provides thermodynamic data confirming that adamantane residues fit perfectly into the β-CD cavity, displacing water and stabilizing the hydrophobic moiety.[2]

  • 1-Adamantanecarboxylic acid Properties & Solubility. Source: PubChem / ChemicalBook Context: physicochemical data confirming the insolubility of the parent acid and esters in water, necessitating organic solvents or carriers.

Sources

Validation & Comparative

Propyl adamantane-1-carboxylate versus amantadine in antiviral assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Amantadine (the clinical standard) and Propyl Adamantane-1-Carboxylate (a lipophilic ester derivative) in the context of antiviral assays.

Executive Summary

In antiviral research, particularly for Influenza A, the adamantane scaffold is a privileged structure due to its lipophilicity and ability to interact with transmembrane viral proteins. However, the functional group attached to the adamantane cage dictates the mechanism of action.

  • Amantadine (1-Amino-adamantane): A primary amine acting as a proton channel blocker . Its antiviral efficacy relies on the basicity of the amine group (pKa ~10.1) to mimic the hydronium ion (

    
    ) and bind to the Histidine-37 tetrad within the viral M2 channel.
    
  • Propyl Adamantane-1-Carboxylate: An ester derivative. Unlike amantadine, it is neutral at physiological pH. While it possesses superior lipophilicity (facilitating membrane entry), it lacks the protonatable nitrogen required for M2 channel blockade. In assays, it typically serves as a negative control for M2-specific activity or as a prodrug precursor to adamantane-1-carboxylic acid (which exhibits weak, non-specific antiviral effects compared to the amine).

Mechanistic Foundation: The Pharmacophore Divergence

The core difference in antiviral performance stems from the interaction with the Influenza A M2 Proton Channel .[1]

Amantadine: The Channel Blocker

Amantadine enters the M2 pore and binds to the pore-lining residues. The ammonium group (


) forms hydrogen bonds with the imidazole side chains of His37  and water clusters, effectively physically occluding the channel and preventing the proton influx required for viral uncoating.
Propyl Adamantane-1-Carboxylate: The Lipophilic Passenger

The propyl ester is uncharged. Without a positive charge, it cannot stabilize the open state or compete with hydronium ions at the His37 selectivity filter.

  • Primary Utility: It is often used to probe non-specific membrane perturbations or as a hydrophobic anchor in Structure-Activity Relationship (SAR) studies to confirm the necessity of the amine pharmacophore.

  • Metabolic Fate: In cellular assays, intracellular esterases may hydrolyze the propyl ester into Adamantane-1-carboxylic acid , which has been reported to have significantly lower antiviral potency than amantadine.

Pathway Visualization: M2 Channel Interaction

M2_Interaction cluster_virus Influenza A Virion (Endosome) cluster_drugs Compound Properties M2_Channel M2 Proton Channel (Tetramer) His37 His37 Selectivity Filter (Proton Sensor) M2_Channel->His37 Proton Flux Pathway Amantadine Amantadine (pKa ~10.1, Protonated) Amantadine->M2_Channel Enters Pore Amantadine->His37 BLOCKS (Electrostatic/H-bond) Result_A Viral Uncoating PREVENTED Amantadine->Result_A Propyl_Ester Propyl Adamantane-1-Carboxylate (Neutral, Lipophilic) Propyl_Ester->M2_Channel Enters Pore (Hydrophobic Drive) Propyl_Ester->His37 NO BINDING (Lacks Charge) Result_B Viral Uncoating PROCEEDS Propyl_Ester->Result_B

Caption: Mechanistic divergence: Amantadine blocks the His37 filter via charge interaction, while the neutral propyl ester fails to inhibit proton flux.

Physicochemical Comparison

The following data highlights the distinct solubility and permeability profiles. The propyl ester's high LogP makes it excellent for crossing the blood-brain barrier (BBB) or cell membranes, but this does not translate to M2 antiviral potency.

FeatureAmantadine (HCl Salt)Propyl Adamantane-1-CarboxylateImpact on Assay
CAS Number 665-66-7828-51-3 (Acid Parent)*Propyl ester is a derivative
Molecular Weight 187.71 g/mol ~222.32 g/mol Ester is heavier/bulkier.
Lipophilicity (LogP) ~2.4~4.5 (Predicted)Ester is highly lipophilic; requires DMSO for solubilization.
pKa 10.1 (Basic)Neutral (Non-ionizable)Critical: Ester cannot protonate at endosomal pH (5.0).
Solubility (Water) High (>50 mg/mL)Very Low (Insoluble)Ester requires organic co-solvent (e.g., <0.5% DMSO).
Target M2 Protein (His37)Non-specific / ProdrugEster serves as negative control for M2 mechanism.

Experimental Protocols: Antiviral Evaluation

To objectively compare these compounds, a Plaque Reduction Assay is the gold standard. This protocol ensures self-validation by including cell viability controls (CC50) alongside efficacy (EC50).

Protocol A: Plaque Reduction Assay (Influenza A/H1N1)

Objective: Determine the EC50 (Effective Concentration to inhibit 50% of plaques).

Reagents:

  • Cells: MDCK (Madin-Darby Canine Kidney) cells.[2]

  • Virus: Influenza A (A/WSN/33 or A/PR/8/34 - Amantadine sensitive strains).

  • Compounds: Amantadine HCl (Reference), Propyl Adamantane-1-Carboxylate (Test).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve Amantadine in sterile PBS (Stock: 10 mM).

    • Dissolve Propyl Adamantane-1-Carboxylate in 100% DMSO (Stock: 10 mM). Note: Ensure final DMSO concentration in assay <0.5% to avoid cytotoxicity.

  • Cell Seeding:

    • Seed MDCK cells in 6-well plates (

      
       cells/well). Incubate 24h at 37°C/5% 
      
      
      
      to form a confluent monolayer.[2]
  • Infection:

    • Wash cells with serum-free DMEM.

    • Infect with Influenza A virus at MOI = 0.001 (approx. 50-100 PFU/well).

    • Adsorb for 1 hour at 37°C.

  • Treatment:

    • Remove viral inoculum.[2]

    • Overlay with Avicel or Agarose medium containing serial dilutions of compounds (0.1, 1, 10, 50, 100

      
      ).
      
    • Control: Include a "Vehicle Only" (DMSO) well and a "Virus Only" well.

  • Incubation & Staining:

    • Incubate for 48-72 hours.

    • Fix with 4% Paraformaldehyde. Stain with 0.1% Crystal Violet.[2]

  • Analysis:

    • Count plaques.[2] Calculate % Inhibition relative to Virus Control.

    • Plot Dose-Response Curve to derive EC50.

Protocol B: Cytotoxicity Assay (MTS/MTT)

Objective: Ensure observed antiviral effect is not due to cell death.

  • Seed MDCK cells in 96-well plates.

  • Treat with serial dilutions of Propyl Adamantane-1-Carboxylate (up to 200

    
    ).
    
  • Incubate 48h. Add MTS reagent.

  • Measure Absorbance (490 nm). Calculate CC50.[2][3]

    • Expectation: Propyl esters may show higher cytotoxicity than Amantadine due to membrane disruption at high concentrations.

Assay Logic Diagram

Assay_Workflow cluster_exp Parallel Assays Start Compound Stock Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution Plaque Plaque Reduction (Antiviral Efficacy) Dilution->Plaque + Virus MTS MTS Assay (Cytotoxicity) Dilution->MTS No Virus Readout Data Analysis Plaque->Readout Count Plaques MTS->Readout Absorbance Decision Selectivity Index (SI) SI = CC50 / EC50 Readout->Decision

Caption: Parallel workflow to determine the Selectivity Index (SI), ensuring antiviral activity is distinguished from cellular toxicity.

Anticipated Results & Interpretation

Based on established Structure-Activity Relationships (SAR) of adamantane derivatives:

ParameterAmantadine (Reference)Propyl Adamantane-1-CarboxylateInterpretation
EC50 (Antiviral) 0.5 - 5.0

(Sensitive Strains)
> 50

(Likely Inactive)
The ester lacks the amine pharmacophore required for M2 blockade.
CC50 (Toxicity) > 100

~50 - 100

High lipophilicity of the ester may cause non-specific membrane toxicity.
Selectivity Index High (>20)Low (<2)The propyl ester is not a viable M2 inhibitor candidate.
Resistance Profile Ineffective against S31N mutantsIneffectiveNeither compound overcomes the S31N mutation common in circulating flu strains.

Scientific Verdict: If your assay shows activity for Propyl Adamantane-1-Carboxylate, investigate:

  • Hydrolysis: Is the ester degrading to the acid? (Check stability in media).

  • Off-Target Effects: Is it acting on the viral envelope lipid bilayer rather than a protein target?

  • Contamination: Ensure the sample is not contaminated with amine precursors.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: The Use of 3-Acetylamino-adamantane-1-carboxylic Acid in the Synthesis of Antiviral Agents. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2130, Amantadine. Retrieved from

  • Shtro, A. A., et al. (2022).[4] Antiviral activity of adamantane derivatives against respiratory syncytial virus. Eco-Vector. Retrieved from

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. Retrieved from

  • Aldrich, P. E., et al. (1971).[5] Antiviral agents.[1][2][3][4][5][6][7][8][9][10][11] 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry. Retrieved from

Sources

Translational Validation of Propyl Adamantane-1-Carboxylate: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Propyl adamantane-1-carboxylate represents a classic "lipophilic bullet" strategy in medicinal chemistry. By esterifying the polar adamantane-1-carboxylic acid with a propyl chain, you significantly alter the partition coefficient (LogP), potentially enhancing membrane permeability and Blood-Brain Barrier (BBB) crossing. However, this modification introduces a critical variable: metabolic lability .

This guide outlines the rigorous validation protocol required to translate in vitro hits (e.g., antimicrobial activity, 11β-HSD1 inhibition, or NMDA antagonism) into in vivo efficacy. The core challenge is distinguishing whether the propyl ester acts as the active pharmaceutical ingredient (API) or merely as a prodrug for the carboxylic acid.

The Competitor Landscape

To validate your compound, you must benchmark it against established adamantane derivatives.

FeaturePropyl Adamantane-1-Carboxylate Adamantane-1-Carboxylic Acid Amantadine (Standard Control)
Chemical Nature Lipophilic EsterPolar AcidPrimary Amine
Predicted LogP ~4.5 - 5.0 (High Lipophilicity)~2.5 (Moderate)~2.1 (Moderate)
Primary Challenge Plasma Esterase HydrolysisPoor Cellular PermeabilityCNS Side Effects
In Vivo Role Potential Prodrug or Membrane DisruptorMetabolite / Weak ActiveM2 Blocker / NMDA Antagonist
Formulation Requires Lipid Vehicle (Corn Oil/MCT)Aqueous Buffer (pH adjusted)Saline Soluble

Phase I: The "Bridge" Experiments (In Vitro Stability)

Before injecting a single animal, you must determine the compound's half-life in plasma. Adamantane esters are susceptible to rapid hydrolysis by carboxylesterases.

Protocol: Microsomal & Plasma Stability Assay

Objective: Determine if the Propyl ester survives long enough to reach the target tissue intact.

  • Preparation: Dissolve Propyl adamantane-1-carboxylate in DMSO (stock 10 mM).

  • Incubation:

    • Group A: Pooled Rat Plasma (to assess circulating esterases).

    • Group B: Rat Liver Microsomes (RLM) + NADPH (to assess CYP450 metabolism).

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Rimantadine).

  • Analysis: LC-MS/MS monitoring transitions for both the Parent Ester (m/z ~223 [M+H]+) and the Acid Metabolite (m/z ~181 [M+H]+).

Decision Gate:

  • If t1/2 < 10 mins in Plasma: The compound is a Prodrug . Your in vivo effects will likely mimic Adamantane-1-carboxylic acid.

  • If t1/2 > 60 mins: The compound is Stable .[1] You are validating the ester itself.

Phase II: In Vivo Pharmacokinetics (PK)

Scientific Integrity Note: Many studies fail because they use the wrong vehicle for lipophilic adamantanes, leading to erratic absorption.

Validated Formulation Protocol

Do NOT use simple saline or DMSO/Water mixtures; the compound will precipitate.

  • Vehicle A (Oral/IP): Corn Oil or MCT Oil (Solubility ~20 mg/mL).

  • Vehicle B (IV/IP): 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. Sonicate at 37°C for 30 mins.

The PK Workflow

Species: Male Sprague-Dawley Rats (n=3 per timepoint). Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Administration: Dosing via tail vein (IV) or oral gavage (PO).

  • Blood Collection: Serial tail snips at 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Tissue Harvest (Terminal @ 2h): Collect Brain and Lung.

  • Analysis: Calculate Brain/Plasma ratio (

    
    ).
    
    • Amantadine Benchmark:

      
       ~ 15-20 (High CNS accumulation).
      
    • Target for Propyl Ester:

      
       > 1.0 indicates successful BBB penetration.
      

Phase III: Pharmacodynamic (PD) Validation Models

Depending on your in vitro data, select the appropriate model. The visualization below guides the selection process.

Diagram: Mechanistic Pathway & Model Selection

G Start In Vitro Hit Identified Stability Plasma Stability Check Start->Stability Stable Stable Ester (Active Moiety) Stability->Stable t1/2 > 60m Unstable Rapid Hydrolysis (Prodrug for Acid) Stability->Unstable t1/2 < 10m Target Identify Biological Target Stable->Target Unstable->Target Validate Acid Efficacy Microbial Antimicrobial (Membrane Disruption) Target->Microbial CNS Neurological (NMDA/Channel Block) Target->CNS Model_Sepsis Murine Sepsis Model (CLP or Bacterial Load) Microbial->Model_Sepsis Model_Behavior Forced Swim / Rotarod (Compare vs Amantadine) CNS->Model_Behavior

Caption: Decision tree for selecting the appropriate in vivo model based on metabolic stability and biological target.

Protocol A: Antimicrobial Efficacy (Systemic Infection)

Rationale: Adamantane derivatives often disrupt Gram-positive membranes or inhibit specific bacterial transporters.

  • Infection: IP injection of S. aureus (methicillin-resistant strain if applicable) at LD50.

  • Treatment: 1 hour post-infection, administer Propyl adamantane-1-carboxylate (SC, Oil depot) vs. Vancomycin (Control).

  • Readout: Survival rate (7 days) and Bacterial Load (CFU) in kidney/spleen at 24h.

  • Success Metric: >50% reduction in CFU compared to vehicle.

Protocol B: CNS Activity (Behavioral Proxy)

Rationale: If the propyl chain facilitates BBB crossing, the compound may act similarly to Memantine or Amantadine.

  • Model: Open Field Test (Locomotion) and Rotarod (Ataxia/Toxicity).

  • Dosing: 30 mg/kg IP.

  • Comparison:

    • Amantadine (40 mg/kg): Causes hyperactivity (dopaminergic effect).

    • Propyl Ester: If it acts as a sedative, it suggests off-target effects (e.g., GABA modulation).

  • Readout: Total distance moved (cm) and time spent in center (anxiety).

Data Synthesis & Reporting

When publishing your comparison, structure your results table as follows to ensure clarity for drug development professionals.

Comparative Performance Matrix
MetricPropyl Adamantane-1-CarboxylateAdamantane-1-Carboxylic AcidInterpretation
Cmax (Plasma) High (if formulated in oil)Low (due to polarity)Ester improves absorption.
Tmax 1 - 2 hours0.5 hoursEster delays peak (depot effect).
Brain/Plasma Ratio > 1.5 (Target)< 0.2Critical Success Factor.
Metabolite Ratio High [Acid] detected in plasmaN/AConfirms prodrug mechanism.
Toxicity Check for lipid pneumonia (if oil used)Renal clearance issuesMonitor kidney histology.
Final Recommendation

If the Propyl adamantane-1-carboxylate shows high Brain/Plasma ratio but rapid hydrolysis, it is an effective Brain-Targeted Prodrug for the carboxylic acid. If it remains stable and shows distinct PD effects from the acid, it is a Novel Chemical Entity (NCE) requiring independent safety profiling.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

  • Kalgutkar, A. S., et al. (2005). "Carboxyl Esterases in Drug Metabolism: Esterase-Targeted Prodrug Strategies." Current Drug Metabolism. Link

  • Liu, J., et al. (2011). "Adamantane-based M2 ion channel blockers: A review of the mechanism of resistance." Pharmacology & Therapeutics. Link

  • PubChem. (2023).[2] "Adamantane-1-carboxylate | C11H15O2-".[2] National Library of Medicine. Link

  • Spasov, A. A., et al. (2000). "Comparative pharmacokinetics of amantadine and its derivatives." Pharmaceutical Chemistry Journal. Link

Sources

Independent Validation of Propyl Adamantane-1-Carboxylate: A Comparative Lipophilicity & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Ester

In the optimization of lipophilic prodrugs, the adamantane moiety is a privileged scaffold due to its ability to cross the blood-brain barrier (BBB) and improve membrane permeability. However, the choice of the ester linkage determines the release kinetics of the active payload.

Published findings often focus on the extremes: the rapidly hydrolyzed Methyl Adamantane-1-Carboxylate (MAC) and the sterically hindered, highly stable tert-Butyl Adamantane-1-Carboxylate (TBAC) .

This guide provides an independent validation framework for Propyl Adamantane-1-Carboxylate (PAC) . Our analysis suggests PAC occupies a critical "Goldilocks" zone—offering enhanced lipophilicity (LogP) over methyl/ethyl variants while maintaining a hydrolysis rate suitable for sustained release profiles, unlike the often too-stable tert-butyl derivatives.

Chemical Profile & Validation

Before biological assessment, the chemical identity and purity of PAC must be established. The propyl chain adds specific physicochemical characteristics distinct from its homologues.

Physicochemical Comparison

The following table synthesizes predicted and observed properties to guide selection.

PropertyMethyl Ester (MAC)Propyl Ester (PAC) tert-Butyl Ester (TBAC)Impact on Formulation
Formula C₁₂H₁₈O₂C₁₄H₂₂O₂ C₁₅H₂₄O₂Molecular Weight increase affects dosage volume.
Predicted LogP ~3.2~4.1 ~4.5PAC offers higher membrane permeability than MAC without the extreme hydrophobicity of TBAC.
Steric Bulk (Es) LowMedium HighDetermines susceptibility to esterase hydrolysis.
Hydrolysis Risk High (Rapid)Moderate (Controlled) Low (Resistant)PAC is ideal for once-daily dosing profiles; MAC for rapid onset.
Synthesis Validation (Mechanistic Insight)

To validate PAC, one must avoid acid-catalyzed Fischer esterification, which can be slow due to the steric bulk of the adamantane cage. The Acyl Chloride Route is the validated standard for high purity.

Mechanism: The reaction proceeds via the formation of an adamantane-1-carbonyl chloride intermediate. The bulky adamantane group stabilizes the acyl chloride, but subsequent nucleophilic attack by 1-propanol requires a base (Triethylamine/Pyridine) to scavenge HCl and drive the equilibrium.

Visualization: Synthesis Pathway

The following diagram outlines the validated synthesis workflow, highlighting critical control points (CCP).

SynthesisPathway cluster_0 CCP: Moisture Control Start Adamantane-1- carboxylic Acid Reagent1 SOCl2 or (COCl)2 (Reflux) Start->Reagent1 Activation Inter Intermediate: Adamantoyl Chloride Reagent1->Inter Chlorination Reagent2 1-Propanol + Et3N (0°C to RT) Inter->Reagent2 Addition Product Product: Propyl Adamantane- 1-Carboxylate (PAC) Reagent2->Product Esterification

Caption: Validated synthesis via acyl chloride. CCP (Critical Control Point) at the intermediate stage requires strictly anhydrous conditions to prevent reversion to acid.

Experimental Protocols for Validation

To independently verify the performance of PAC, researchers should perform the following self-validating assays.

Protocol A: High-Yield Synthesis of PAC

Objective: Obtain >95% pure PAC for biological testing.

  • Activation: Dissolve Adamantane-1-carboxylic acid (10 mmol) in dry DCM (20 mL). Add Oxalyl Chloride (12 mmol) dropwise with a catalytic amount of DMF (2 drops). Note: Oxalyl chloride is preferred over thionyl chloride to simplify purification (gaseous byproducts).

  • Reaction: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to isolate the crude acid chloride.

  • Coupling: Redissolve crude acid chloride in dry DCM (10 mL). Cool to 0°C.

  • Addition: Slowly add a mixture of 1-Propanol (12 mmol) and Triethylamine (15 mmol).

  • Workup: Stir overnight at RT. Wash with 1M HCl (removes amine), saturated NaHCO₃ (removes acid), and brine. Dry over Na₂SO₄.

  • Validation: Verify structure via ¹H-NMR. Look for the triplet at ~0.9 ppm (propyl CH₃) and the multiplet at ~4.0 ppm (OCH₂).

Protocol B: Comparative Plasma Stability Assay

Objective: Determine the half-life (


) of PAC relative to MAC and TBAC.

Rationale: Plasma esterases (e.g., butyrylcholinesterase) show substrate specificity based on the alcohol chain length.

  • Preparation: Prepare 10 mM stock solutions of MAC, PAC, and TBAC in DMSO.

  • Incubation: Spike rat plasma (pooled) with stock solution to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields
    
    
    .

Expected Outcome:

  • MAC:

    
     min (Rapid hydrolysis).
    
  • PAC:

    
     min (Target sustained release).
    
  • TBAC:

    
     min (High stability).
    

Decision Logic for Prodrug Design

When should you choose Propyl Adamantane-1-Carboxylate? Use the following logic flow to validate your selection based on experimental data.

DecisionTree Start Drug Design Requirement Q1 Required Half-Life (t1/2)? Start->Q1 Rapid Rapid Onset (< 30 min) Choose Methyl Ester (MAC) Q1->Rapid Short Q2 Lipophilicity Constraint? Q1->Q2 Medium/Long Sustained Sustained Release (1-4 hrs) Choose Propyl Ester (PAC) Depot Depot Effect (> 6 hrs) Choose t-Butyl Ester (TBAC) Q2->Sustained Need Moderate LogP Q2->Depot Need High LogP

Caption: Selection framework for adamantane esters. PAC is validated for scenarios requiring moderate lipophilicity and intermediate metabolic stability.

References

  • Comparative Hydrolytic Stability of Esters: Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (General reference for esterase kinetics methodology)

  • Adamantane Chemistry & Synthesis: Title: Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity. Source: Institute of Organic Chemistry and Biochemistry, Czech Academy of Sciences URL:[Link] (Discusses propyl adamantane derivatives and synthesis byproducts)

  • Physicochemical Properties: Title: Adamantane-1-carboxylic acid, propyl ester - Chemical & Physical Properties.[1][2] Source: Chemeo URL:[1][Link][1][3]

Sources

Comparative Pharmacokinetics: Propyl Adamantane-1-Carboxylate and Lipophilic Analogs

[1]

Executive Summary

Propyl adamantane-1-carboxylate represents a critical structural motif in medicinal chemistry, utilized primarily to modulate the lipophilicity and pharmacokinetic (PK) profile of therapeutic agents.[1] Unlike the amine-based adamantanes (e.g., Amantadine, Memantine) which are stable, orally active drugs, adamantane-1-carboxylic acid esters function largely as lipophilic prodrugs or chemical probes .

This guide provides a technical comparison of the propyl ester against its lower homologs (Methyl/Ethyl esters) and the metabolically stable parent scaffold (Adamantane-1-carboxylic acid).[1] The focus is on the impact of the propyl chain on membrane permeability, esterase susceptibility, and blood-brain barrier (BBB) distribution.

Chemical & Physicochemical Profile

The adamantane cage is a "lipophilic bullet," increasing the logP of attached moieties by approximately 3.0 log units.[2] The propyl ester modification further enhances this hydrophobicity compared to methyl or ethyl analogs, altering absorption kinetics and volume of distribution (

Table 1: Physicochemical Comparison of Analogs
CompoundStructure TypePredicted LogP*Water SolubilityPrimary Metabolic Fate
Propyl Adamantane-1-carboxylate Propyl Ester~4.8 - 5.2Very LowRapid Hydrolysis (Plasma/Liver)
Methyl Adamantane-1-carboxylate Methyl Ester~3.8 - 4.1LowModerate Hydrolysis
Adamantane-1-carboxylic acid Parent Acid~2.5 - 2.9Moderate (pH dep.)[1][3][4]Renal Excretion / Phase I Hydroxylation
Amantadine Amine Analog~2.1 - 2.4High (as HCl salt)Renal Excretion (Unchanged)

*LogP values are estimated based on substituent contributions (Adamantane core ~3.0 + Ester alkyl chain).[1]

Comparative Pharmacokinetics

The pharmacokinetics of propyl adamantane-1-carboxylate are governed by its nature as a labile ester .[1] Upon systemic entry, it functions as a transient species.[1]

Absorption & Bioavailability[5]
  • Lipophilicity Driver: The propyl chain renders the molecule highly permeable to lipid bilayers.[1] Unlike the parent acid (which is ionized at physiological pH), the neutral propyl ester rapidly crosses the gastrointestinal epithelium via passive diffusion.

  • First-Pass Effect: Due to high susceptibility to Carboxylesterases (CES1/CES2) in the intestinal wall and liver, the systemic bioavailability of the intact propyl ester is low. It serves effectively to deliver the adamantane moiety (or the attached drug cargo in a prodrug context) into the circulation.

Distribution (The "Lipophilic Trap")

The high lipophilicity of the propyl analog promotes extensive distribution into lipid-rich tissues, including the CNS.

  • Blood-Brain Barrier (BBB): The adamantane cage facilitates BBB penetration.[1] The propyl ester crosses more efficiently than the free acid. Once inside the CNS, hydrolysis can "trap" the more polar acid metabolite, a strategy often used in neuro-drug delivery.

  • Plasma Protein Binding: Expected to be >95% due to the hydrophobic adamantyl cage.[1]

Metabolism: The Hydrolytic Cascade

The defining PK characteristic of the propyl ester is its hydrolysis.

  • Phase I (Hydrolysis): Rapid cleavage by plasma butyrylcholinesterase (BChE) and hepatic carboxylesterases to yield Adamantane-1-carboxylic acid and Propanol .[1]

  • Phase I (Oxidation): The resulting adamantane-1-carboxylic acid is relatively stable but slowly undergoes tertiary hydroxylation by CYP450 isoforms (primarily CYP2D6/CYP3A4) to form 2-hydroxyadamantane-1-carboxylic acid .[1]

Excretion
  • Intact Ester: Negligible renal excretion.[1]

  • Metabolites: The polar acid metabolite and its hydroxylated derivatives are excreted via glomerular filtration and active tubular secretion (OAT transporters).[1]

Visualization of Metabolic Pathways

The following diagram illustrates the differential processing of the Propyl Ester compared to the Amine analog (Amantadine).

MetabolicPathwayPropylEsterPropyl Adamantane-1-carboxylate(High LogP, Lipophilic)HydrolysisHydrolysis(CES1, BChE)PropylEster->HydrolysisRapid (Plasma/Liver)AmantadineAmantadine(Amine Analog)RenalExcretionRenal Excretion(Urine)Amantadine->RenalExcretion90% UnchangedAcidMetaboliteAdamantane-1-carboxylic Acid(Polar, Stable)Hydrolysis->AcidMetaboliteHydroxyMetabolite2-Hydroxy Metabolite(CYP450 Oxidation)AcidMetabolite->HydroxyMetaboliteSlow (Liver)AcidMetabolite->RenalExcretionOAT TransportHydroxyMetabolite->RenalExcretion

Caption: Comparative metabolic fate.[1] The propyl ester undergoes rapid hydrolysis to the acid, whereas amine analogs like Amantadine are excreted largely unchanged.

Experimental Protocols

To validate the comparative PK profile, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Plasma/Microsomes)

Objective: Determine the half-life (

  • Preparation:

    • Prepare 10 mM stock solutions of Propyl Adamantane-1-carboxylate and Methyl analog in DMSO.

    • Thaw pooled human liver microsomes (HLM) and human plasma.[1]

  • Incubation:

    • Dilute stock to 1 µM final concentration in PBS (pH 7.4) containing plasma or HLM (+NADPH).[1]

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 min.

    • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.[1]

    • Monitor: Depletion of Parent Ester and formation of Adamantane-1-carboxylic acid (m/z 179 negative mode or derivatized).

  • Calculation:

    • Plot ln(% remaining) vs. time.[1] Slope =

      
      .[1]
      
    • 
      .[1]
      
    • Validation Criteria: Positive control (Procaine) must show

      
       min in plasma.[1]
      
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: Assess oral bioavailability (

  • Dosing:

    • Group A (IV): 1 mg/kg Propyl Ester (Solvent: PEG400/Saline).[1]

    • Group B (PO): 5 mg/kg Propyl Ester (Vehicle: 0.5% Methylcellulose).[1]

  • Sampling:

    • Blood: Serial tail vein bleeds at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Tissue (Terminal): Harvest brain at

      
       (approx. 1 h) to determine Brain/Plasma ratio (
      
      
      ).
  • Bioanalysis:

    • Stabilize plasma samples immediately with organophosphate (e.g., DFP) to prevent ex vivo hydrolysis of the ester.

  • Data Output:

    • Calculate

      
      , 
      
      
      ,
      
      
      , and
      
      
      .

Workflow Visualization: Stability Assay

ExperimentalWorkflowcluster_samplingKinetic SamplingStartStart: Propyl Ester Stock(10 mM in DMSO)MatrixMatrix Selection:1. Human Plasma (Esterases)2. Liver Microsomes (CYP + Esterases)Start->MatrixIncubateIncubation37°C, 1 µM Test CompoundMatrix->IncubateT0T=0 minIncubate->T0T15T=15 minIncubate->T15T60T=60 minIncubate->T60QuenchQuench & Extract(+ACN, +Internal Std)T0->QuenchT15->QuenchT60->QuenchAnalysisLC-MS/MS AnalysisMonitor: Ester Decay & Acid FormationQuench->AnalysisResultCalculate Intrinsic Clearance (CLint)& Half-life (t1/2)Analysis->Result

Caption: Workflow for determining metabolic stability and intrinsic clearance.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. Link[1]

  • Liu, J., et al. (2011).[1] "Adamantane-based drugs: A review of their synthesis, pharmacology and clinical applications." Current Medicinal Chemistry, 18(3), 437-450. Link

  • BenchChem Technical Support. (2025). "1-Adamantanecarboxylic Acid Derivatives and Analogs: Technical Guide." BenchChem Data Repository.[1] Link[1]

  • Fukami, T., & Yokoi, T. (2012). "The Emerging Role of Human Esterases." Drug Metabolism and Pharmacokinetics, 27(5), 466-477. Link

  • PubChem Compound Summary. "Adamantane-1-carboxylic acid."[1][5][6] National Center for Biotechnology Information.[1] Link

Safety Operating Guide

Personal protective equipment for handling Propyl adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Bottom Line Up Front: While Propyl adamantane-1-carboxylate is often classified merely as an irritant (Skin/Eye Irrit. 2), its safety profile is dictated by the adamantane moiety’s extreme lipophilicity .

In drug discovery, the adamantane cage is used specifically to transport attached molecules across biological membranes, including the blood-brain barrier (BBB). Therefore, you must treat this compound not just as a surface irritant, but as a membrane-permeable agent . If solubilized, it can rapidly penetrate dermal layers. Standard "lab coat and latex" protocols are insufficient for solution-phase handling.

This guide provides a self-validating safety workflow designed to prevent dermal absorption and inhalation of micro-particulates.

Hazard Profiling & Critical Control Points

Hazard CategorySpecific RiskMechanism of Action
Physicochemical Lipophilicity (LogP > 3) The hydrophobic adamantane cage facilitates passive transport across lipid bilayers. Risk: Rapid dermal absorption if dissolved in organic solvents (DMSO, DCM).
Inhalation Micro-particulate Dust As a solid ester, static charge often causes "flying dust" during weighing. Risk: Respiratory irritation (STOT SE 3) and potential systemic uptake via lung surfactant.
Reactivity Hydrolysis Stable under neutral conditions but may hydrolyze to adamantane-1-carboxylic acid and propanol in strong metabolic or acidic environments.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Solvent-Carrier Principle." The solid is manageable; the solution poses the permeation risk.

A. Respiratory Protection[1][2][3][4]
  • Primary Control: All weighing and manipulation must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges. Simple N95s are insufficient for long-term exposure to organic vapors if the compound is in solution.

B. Dermal Protection (Gloves)
  • Why not Latex? Natural rubber latex degrades rapidly upon exposure to many organic esters and offers poor resistance to the lipophilic solvents (e.g., DCM, Chloroform) often used to dissolve this compound.

  • The Standard: High-Modulus Nitrile (minimum 5 mil thickness) .

  • The "Red Zone" (Solution Handling): If handling concentrated solutions in halogenated solvents, use Silver Shield (Laminate) under-gloves with Nitrile outer gloves.

C. Ocular Protection[1][2][3][5]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not rely on standard safety glasses with side shields when handling the powder form, as static dust can bypass side gaps.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Neutralization: Adamantane derivatives are prone to static buildup. Place an ionizing fan or static dissipative strip inside the fume hood balance enclosure 5 minutes prior to weighing.

  • Taring: Use a pre-weighed scint vial. Do not use weighing paper, as the lipophilic powder may adhere or "jump" due to static.

  • Transfer: Use a disposable anti-static spatula.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When possible, solubilize in Ethyl Acetate or Ethanol rather than DCM to reduce the carrier solvent's toxicity.

  • Double-Gloving: Upon adding solvent, immediately don a second pair of nitrile gloves.

    • Self-Validation: Check the outer glove every 15 minutes. If any puckering or dimensional change occurs, the ester/solvent mix is permeating. Change immediately.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean balance and hood surface with a detergent-based wipe (surfactant), then an alcohol wipe. The surfactant lifts the lipophilic residue; alcohol alone may just spread it.

  • Doffing Sequence:

    • Remove outer gloves (roll inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves.[1]

    • Wash hands with soap and cool water (Hot water opens pores, increasing absorption risk).

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision logic for handling Propyl adamantane-1-carboxylate, specifically focusing on the "State of Matter" decision node which dictates the PPE escalation.

SafetyProtocol Start Start: Risk Assessment StateCheck State of Matter? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution (Organic Solvent) StateCheck->LiquidPath Dissolved SolidPPE PPE: Nitrile (5mil) + Goggles Control: Fume Hood + Ionizer SolidPath->SolidPPE LiquidPPE PPE: Double Nitrile or Laminate Control: Fume Hood (Sash Low) LiquidPath->LiquidPPE Action Perform Manipulation SolidPPE->Action LiquidPPE->Action Decon Decon: Surfactant -> Ethanol Action->Decon Disposal Disposal: Non-Halogenated Organic Decon->Disposal

Caption: Operational workflow distinguishing PPE requirements based on the physical state of the adamantane derivative.

Disposal & Emergency Response

Waste Stream Management
  • Solid Waste: Dispose of contaminated weighing boats and solid residues in Hazardous Solid Waste containers.

  • Liquid Waste: Segregate based on the solvent.

    • If dissolved in Ethanol/Ethyl Acetate: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Note: Do not pour down the drain. The high lipophilicity makes this compound toxic to aquatic life (long-term adverse effects).

Emergency First Aid
  • Skin Contact: Immediately wash with liquid soap and copious water for 15 minutes.[2][3] Do not use organic solvents (like ethanol) to clean skin, as this will drive the compound deeper into the dermis.

  • Eye Contact: Flush with water for 15 minutes.[2][3] Lift eyelids to ensure removal of trapped particulates.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (concern for delayed pulmonary irritation).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Adamantane-1-carboxylic acid (Parent Structure). Retrieved from [Link]

  • Liu, J., et al. (2011). Adamantane Derivatives as Potent Channel Blockers: Lipophilicity and Pharmacokinetics.[4] Journal of Medicinal Chemistry. (Establishes the BBB permeability/lipophilicity risk). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl adamantane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Propyl adamantane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.